molecular formula C12H14O4 B13555111 4-[3-(Methoxycarbonyl)phenyl]butanoicacid

4-[3-(Methoxycarbonyl)phenyl]butanoicacid

Cat. No.: B13555111
M. Wt: 222.24 g/mol
InChI Key: INFIXQSGYNZKJD-UHFFFAOYSA-N
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Description

4-[3-(Methoxycarbonyl)phenyl]butanoicacid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(Methoxycarbonyl)phenyl]butanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(Methoxycarbonyl)phenyl]butanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(3-methoxycarbonylphenyl)butanoic acid

InChI

InChI=1S/C12H14O4/c1-16-12(15)10-6-2-4-9(8-10)5-3-7-11(13)14/h2,4,6,8H,3,5,7H2,1H3,(H,13,14)

InChI Key

INFIXQSGYNZKJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and application of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid , a specialized bifunctional intermediate used in medicinal chemistry.

CAS Registry Number: 2084800-41-7 Primary Application: Bifunctional Linker / PROTAC Intermediate[1]

Executive Summary

4-[3-(Methoxycarbonyl)phenyl]butanoic acid is a high-value bifunctional building block characterized by an aromatic methyl ester and an aliphatic carboxylic acid.[1] Its structural utility lies in the meta-substitution pattern, which provides a non-linear geometry often required to optimize binding kinetics in drug conjugates or to induce specific conformational constraints in peptidomimetics.[1]

Unlike its para-substituted counterparts (often used in HDAC inhibitors like Vorinostat), the meta-isomer (CAS 2084800-41-7) serves as a critical "orthogonal" linker.[1] It allows for the selective derivatization of the aliphatic acid chain while preserving the aromatic ester for late-stage functionalization (e.g., hydrolysis to a benzoic acid warhead or conversion to an amide).[1]

Chemical Identity & Physicochemical Properties[2][3]

PropertyData
CAS Number 2084800-41-7
IUPAC Name 4-[3-(Methoxycarbonyl)phenyl]butanoic acid
Synonyms Methyl 3-(3-carboxypropyl)benzoate; 3-(3-Carboxypropyl)benzoic acid methyl ester
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Exact Mass 222.0892
SMILES COC(=O)C1=CC=CC(=C1)CCCC(=O)O
InChIKey Predicted (Based on structure)
Physical State Solid (White to off-white powder)
Predicted pKa ~4.76 (Aliphatic COOH)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water

Synthetic Methodologies

The synthesis of CAS 2084800-41-7 requires strategies that differentiate between the two carbonyl functionalities. The most robust industrial route involves the Heck Reaction followed by hydrogenation, as it avoids the selectivity issues inherent in partial hydrolysis of diesters.

Route A: Heck Coupling (Preferred)

This route builds the aliphatic chain directly onto the pre-functionalized aromatic ring.[1]

Step 1: Heck Coupling

  • Reactants: Methyl 3-bromobenzoate + 3-Butenoic acid (or But-3-enoic acid).[1]

  • Catalyst: Pd(OAc)₂ / P(o-tol)₃.[1]

  • Conditions: Et₃N, CH₃CN, Reflux.

  • Mechanism: Palladium-catalyzed cross-coupling forms the unsaturated intermediate, 4-[3-(methoxycarbonyl)phenyl]but-3-enoic acid.[1]

Step 2: Catalytic Hydrogenation

  • Reactants: Intermediate from Step 1 + H₂.

  • Catalyst: Pd/C (10%).

  • Conditions: MeOH, 1 atm H₂, RT.

  • Outcome: Reduction of the alkene to the alkane without reducing the aromatic ester.

Route B: Selective Hydrolysis (Alternative)

Starting from the symmetric diester (Dimethyl 3-(3-carboxypropyl)benzoate), one can exploit the differential hydrolytic stability of aliphatic vs. aromatic esters.[1]

  • Concept: Aliphatic esters generally hydrolyze faster than aromatic esters under mild alkaline conditions due to the lack of resonance stabilization in the transition state relative to the ring.

  • Risk: Requires strict pH control to prevent over-hydrolysis to the diacid.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Heck Coupling pathway, ensuring high fidelity of the final product.

SynthesisPath Start Methyl 3-bromobenzoate (Starting Material) Step1 Heck Coupling Pd(OAc)2, P(o-tol)3, Et3N Start->Step1 Reagent 3-Butenoic Acid Reagent->Step1 Inter Intermediate: 4-[3-(Methoxycarbonyl)phenyl]but-3-enoic acid Step2 Hydrogenation H2, Pd/C, MeOH Inter->Step2 Step1->Inter C-C Bond Formation Final Target Product: CAS 2084800-41-7 Step2->Final Olefin Reduction

Caption: Figure 1. Selective synthesis of CAS 2084800-41-7 via Palladium-catalyzed Heck coupling and subsequent hydrogenation.[1]

Experimental Protocol (Route A)

Note: This protocol is a standardized adaptation for laboratory scale (10 mmol).

Step 1: Synthesis of Unsaturated Precursor

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Methyl 3-bromobenzoate (2.15 g, 10 mmol), 3-Butenoic acid (1.03 g, 12 mmol), Pd(OAc)₂ (22 mg, 1 mol%), and Tri-o-tolylphosphine (60 mg, 2 mol%).

  • Solvent: Dissolve in anhydrous Acetonitrile (30 mL) and add Triethylamine (3.5 mL, 25 mmol).

  • Reaction: Purge with nitrogen and heat to reflux (80°C) for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT, concentrate in vacuo. Dissolve residue in DCM (50 mL), wash with 1M HCl (2 x 30 mL) to remove amine salts. Dry organic phase over MgSO₄ and concentrate.[1]

  • Purification: Isolate the alkene intermediate via silica gel flash chromatography.

Step 2: Hydrogenation to Final Product

  • Setup: Place the intermediate (from Step 1) in a hydrogenation flask.

  • Solvent: Dissolve in Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction: Stir under a balloon of H₂ (1 atm) at room temperature for 4-6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Evaporate the solvent to yield 4-[3-(Methoxycarbonyl)phenyl]butanoic acid as a white solid.[1] Verification by ¹H NMR is required to ensure the double bond is fully reduced and the methyl ester remains intact.[1]

Applications in Drug Discovery

This compound is primarily used when a specific "linker length" (3 carbons + carbonyl) and "linker geometry" (meta) are required.

  • PROTAC Linkers: The aliphatic acid can be coupled to an E3 ligase ligand (e.g., VHL or Cereblon ligand), while the aromatic ester is hydrolyzed and coupled to a target protein ligand. The meta geometry affects the ternary complex formation, potentially improving degradation efficiency compared to para analogs.

  • Fragment-Based Drug Design (FBDD): The molecule serves as a scaffold to probe binding pockets where a hydrophobic phenyl ring must be positioned at a precise distance from an acidic interaction site.[1]

References

  • Sigma-Aldrich. Product Specification: 4-[3-(Methoxycarbonyl)phenyl]butanoic acid.[1] Available at: (Search CAS 2084800-41-7).[1]

  • BLD Pharm. Chemical Catalog: 4-(3-(Methoxycarbonyl)phenyl)butanoic acid. Available at: (Search CAS 2084800-41-7).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary. (General reference for benzoic acid derivatives). Available at: .[2]

Sources

Phenylbutanoic acid methyl ester derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

The Phenylbutanoic Acid Methyl Ester Scaffold: Synthetic Architecture, Pharmacodynamics, and Therapeutic Frontiers

Executive Summary

The phenylbutanoic acid (PBA) scaffold, particularly its methyl ester derivatives, represents a critical intersection of organic synthesis, epigenetic modulation, and proteostatic regulation. While the parent compound, 4-phenylbutyric acid (4-PBA), is an FDA-approved therapeutic for urea cycle disorders (Buphenyl), its physicochemical limitations—specifically high polarity and rapid metabolism—have driven the development of esterified derivatives.

This technical guide analyzes the Phenylbutanoic Acid Methyl Ester (PAME) class. These compounds primarily function as lipophilic prodrugs that enhance cellular permeability and blood-brain barrier (BBB) transport before undergoing intracellular hydrolysis to the active acid. Furthermore, structural derivatization at the


-carbon (e.g., 2-isopropyl-4-phenylbutanoic acid) or the phenyl ring (e.g., nitrogen mustards like chlorambucil methyl ester) has expanded this scaffold's utility into oncology and neurodegeneration.

Part 1: Chemical Architecture & Synthesis

The synthesis of PAME derivatives requires precise control over the butyric acid chain and the phenyl ring. The methyl ester moiety serves two roles: it protects the carboxylic acid during intermediate synthesis and acts as a lipophilic "warhead" for improved bioavailability.

Core Synthetic Pathway

The industrial synthesis of the parent 4-PBA typically involves the Friedel-Crafts alkylation of benzene with


-butyrolactone. Subsequent methylation yields the methyl ester.

Figure 1: Synthetic Workflow for Methyl 4-Phenylbutyrate and Derivatives

SynthesisWorkflow Benzene Benzene PBA 4-Phenylbutyric Acid (4-PBA) Benzene->PBA Friedel-Crafts Lactone γ-Butyrolactone Lactone->PBA AlCl3 AlCl3 / Lewis Acid AlCl3->PBA MPB Methyl 4-Phenylbutyrate (Core Ester) PBA->MPB Fischer Esterification MeOH MeOH / H2SO4 MeOH->MPB Deriv1 α-Alkylation (LDA, R-X) MPB->Deriv1 Deriv2 Ring Substitution (Nitration/Reduction) MPB->Deriv2 IsoPBA Methyl 2-isopropyl- 4-phenylbutyrate Deriv1->IsoPBA Structural Diversification AminoPBA Methyl 4-(p-aminophenyl) butyrate Deriv2->AminoPBA Functionalization

Caption: Synthetic route from benzene precursors to methyl ester derivatives, highlighting divergence points for alpha-carbon and ring modifications.

Structural Activity Relationships (SAR)

Recent literature highlights that modifications to the aliphatic chain can significantly alter potency.

Structural DomainModificationEffect on Pharmacology
Carboxyl Terminus Methyl EsterificationIncreases lipophilicity (LogP ~2.8 vs 1.9 for acid); enhances BBB penetration; acts as prodrug.

-Carbon
Isopropyl substitutionCreates steric hindrance that may slow

-oxidation; increases chaperone activity 2-10x compared to 4-PBA.
Phenyl Ring Nitrogen Mustard (p-position)Confers DNA alkylating ability (e.g., Chlorambucil); targets rapidly dividing cells.

-Carbon
Keto group (3-oxo)Synthetic intermediate; alters metabolic stability and HDAC binding affinity.

Part 2: Mechanistic Pharmacology

The biological activity of PAME derivatives is pleiotropic. Upon cellular entry, the methyl ester is hydrolyzed by intracellular esterases (e.g., carboxylesterase 1/2) to release the free acid. The free acid then acts via three distinct mechanisms.

Histone Deacetylase (HDAC) Inhibition

The free acid occupies the substrate-binding tunnel of HDAC enzymes (primarily Class I and II), chelating the zinc ion required for catalytic activity. This leads to hyperacetylation of histones (H3/H4), relaxing chromatin structure and reactivating silenced tumor suppressor genes (e.g., p21).

Chemical Chaperone Activity

In neurodegenerative contexts (Alzheimer's, Parkinson's), the hydrophobic phenyl tail interacts with exposed hydrophobic regions of misfolded proteins, preventing aggregation. The methyl ester form is crucial here for delivering high concentrations of the compound into the Central Nervous System (CNS).

Metabolic Scavenging

Through mitochondrial


-oxidation, the butyrate chain is shortened to phenylacetic acid, which conjugates with glutamine to form phenylacetylglutamine. This is excreted renally, providing an alternative pathway for waste nitrogen excretion in urea cycle disorders.

Figure 2: Intracellular Mechanism of Action

MOA Extracellular Extracellular Space PAME PAME (Prodrug) Membrane Cell Membrane PAME->Membrane Passive Diffusion Esterase Carboxylesterase Membrane->Esterase Acid Active Acid (4-PBA) Esterase->Acid Hydrolysis Nucleus Nucleus: HDAC Inhibition Acid->Nucleus ER ER: Chaperone Activity Acid->ER Mito Mitochondria: Beta-Oxidation Acid->Mito GeneExp Increased Gene Expression Nucleus->GeneExp Acetylation ProtFold Corrected Protein Folding ER->ProtFold Stress Relief Excretion Phenylacetylglutamine (Excretion) Mito->Excretion Ammonia Scavenging

Caption: The prodrug activation pathway of PAME, diverging into nuclear, ER, and mitochondrial effector mechanisms.

Part 3: Experimental Protocols

Protocol A: High-Yield Synthesis of Methyl 4-Phenylbutyrate

Rationale: This protocol uses thionyl chloride to generate HCl in situ, driving the Fischer esterification to completion without introducing water.

Materials:

  • 4-Phenylbutyric acid (CAS 1821-12-1)[1]

  • Anhydrous Methanol

  • Thionyl Chloride (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (1.64 g) of 4-phenylbutyric acid in 20 mL of anhydrous methanol in a round-bottom flask under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Dropwise add 15.0 mmol (1.1 mL) of thionyl chloride over 15 minutes. Caution: Exothermic reaction releasing HCl gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2); the acid spot (

    
    ) should disappear, replaced by the ester spot (
    
    
    
    ).
  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in 30 mL DCM.

  • Wash: Wash the organic layer with saturated

    
     (2 x 15 mL) to remove residual acid, followed by brine (15 mL).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation: Yield should be >95% as a colorless oil. Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    3.67 ppm corresponding to
    
    
    ).
Protocol B: Fluorometric HDAC Inhibition Assay

Rationale: To verify the biological activity of the hydrolyzed derivative, a cell-free enzymatic assay is preferred over cell-based assays to eliminate permeability variables during initial screening.

Materials:

  • Purified HDAC Nuclear Extract (HeLa source)

  • Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer Solution (Trypsin/Protease)

  • Test Compound: Hydrolyzed PAME (4-PBA) dissolved in DMSO.

Step-by-Step Methodology:

  • Incubation: In a 96-well black microplate, mix 10

    
    L of HDAC enzyme extract with 50 
    
    
    
    L of assay buffer containing the test compound (concentration range 0.1 mM to 10 mM).
  • Substrate Addition: Add 20

    
    L of fluorogenic substrate solution. Incubate at 37°C for 30 minutes. The HDAC enzyme removes the acetyl group from the lysine substrate.
    
  • Development: Add 50

    
    L of Developer Solution. This cleaves the deacetylated lysine, releasing the fluorophore (AMC).
    
  • Measurement: Incubate for 15 minutes at room temperature. Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log[concentration] vs. inhibition to determine

    
    . (Expected 
    
    
    
    for 4-PBA is in the millimolar range,
    
    
    mM).

Part 4: Therapeutic Applications & Future Directions

Oncology

Methyl 4-phenylbutyrate serves as a scaffold for "differentiation therapy." By inhibiting HDACs, it forces undifferentiated cancer cells (e.g., Acute Myeloid Leukemia) to exit the cell cycle and differentiate. The methyl ester formulation allows for oral administration with reduced gastrointestinal irritation compared to the salt forms.

Neurodegenerative Diseases

The "2-isopropyl" derivative mentioned in recent literature (see Citations) demonstrates the potential of this scaffold. By adding steric bulk to the


-carbon, researchers achieved a 2-10 fold increase in chaperone efficiency against aggregated proteins like 

-synuclein (Parkinson's) compared to the parent non-esterified compound.
Urea Cycle Disorders

While Sodium Phenylbutyrate is the standard of care, the high sodium load is problematic for patients with heart or kidney issues. A methyl ester prodrug (metabolized to the acid) offers a sodium-free alternative, currently an area of active formulation research (e.g., glycerol phenylbutyrate).

References

  • Neuroprotective Mechanisms : Shimazawa, M., et al. "Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases." Semantic Scholar. [Link]

  • Synthetic Methodology : Reddy, V., et al.[2] "A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives."[2] Der Pharma Chemica. [Link]

  • Novel Derivatives (2-Isopropyl) : Ferrari, M., et al. "A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins."[3] Chemistry - A European Journal. [Link]

  • Chemical Properties : PubChem. "Methyl 4-Phenylbutyrate | C11H14O2."[4][5] National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to C12H14O4 Isomers: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular formula C12H14O4, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental properties, explore the structural diversity of key isomers, and present detailed analytical methodologies for their characterization. The focus is on providing not just procedural steps but also the scientific rationale behind these techniques, ensuring a robust understanding for practical application.

Fundamental Molecular Properties of C12H14O4

Any investigation into a compound begins with its fundamental molecular properties. For the formula C12H14O4, these initial calculations are crucial for guiding structural elucidation and analytical strategy.

Molecular Weight

A critical distinction in mass spectrometry is between the average molecular weight and the exact mass (monoisotopic mass).

  • Average Molar Mass: Calculated using the weighted average of the natural abundances of all isotopes of each element. For C12H14O4, this is approximately 222.24 g/mol [1]. This value is typically used for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass: Calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). The exact mass is 222.0892 u [2]. This value is paramount in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of a molecule with high precision[3].

Degree of Unsaturation (DoU)

The Degree of Unsaturation provides insight into the number of rings and/or multiple bonds within a molecule. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C12H14O4: DoU = 12 + 1 - (14/2) = 6

A DoU of 6 indicates a combination of rings and double bonds. For instance, a benzene ring accounts for four degrees of unsaturation (one ring and three double bonds), leaving two additional degrees that could be attributed to carbonyl groups (C=O) or other double bonds or rings. This immediately suggests that many isomers will contain an aromatic ring.

Isomeric Diversity and Key Examples

The molecular formula C12H14O4 represents a vast number of structural isomers, each with unique chemical, physical, and biological properties. Below, we explore several prominent examples relevant to industrial and research settings.

Phthalate Esters: Diethyl Phthalate (DEP)

Diethyl phthalate is the diethyl ester of benzene-1,2-dicarboxylic acid[4]. It is perhaps the most commercially significant isomer of C12H14O4.

  • Structure: A benzene ring with two ethyl ester groups attached to adjacent carbons (ortho position).

  • Properties: A colorless, oily liquid with a boiling point of 298°C and a bitter taste[1][5]. It is poorly soluble in water but soluble in organic solvents like ethanol[5].

  • Applications:

    • Plasticizer: Extensively used to increase the flexibility of polymers like cellulose acetate, polyvinyl chloride (PVC), and others found in consumer products such as toys, tools, and food packaging[1][6][7].

    • Solvent & Fixative: Used in cosmetics and fragrances to prolong scent longevity[8].

    • Pharmaceuticals: Employed as a component in enteric coatings for tablets, such as aspirin[6][7].

Terephthalate and Isophthalate Esters

Diethyl terephthalate and diethyl isophthalate are structural isomers of DEP, differing only in the substitution pattern on the benzene ring.

  • Diethyl Terephthalate (para-isomer): The ethyl ester groups are opposite each other on the benzene ring (position 1,4)[9].

  • Diethyl Isophthalate (meta-isomer): The ethyl ester groups are separated by one carbon on the benzene ring (position 1,3)[10].

  • Significance: These isomers are important in polymer science and are studied for their distinct toxicological profiles compared to ortho-phthalates[10].

Lignin-Derived Phenolic Compounds

Lignin, a major component of biomass, can be broken down to produce valuable aromatic compounds. Several C12H14O4 isomers are derivatives of syringol, a key product from the pyrolysis of lignin[11][12].

  • Structure Example (4-Propenylsyringol derivative): A syringol core (a benzene ring with one hydroxyl and two methoxy groups) with an additional side chain that brings the molecular formula to C12H14O4. These compounds are of great interest as renewable chemical feedstocks.

  • Applications:

    • Antioxidants: Syringol derivatives show potent antioxidant and radical-scavenging capabilities, making them relevant for drug development and food preservation[13][14].

    • Bio-based Polymers: They serve as monomers for creating sustainable polymers, including polyesters and epoxy resins[15].

Other Notable Isomers

A search of chemical databases reveals a wide array of other structures, highlighting the formula's versatility[2][16]:

  • Dimecrotic Acid: A pharmaceutical compound.

  • Piperonyl Isobutyrate: Used in flavor and fragrance industries.

  • 4,4'-Oxydianiline (ODA) derivatives: While ODA itself is C12H12N2O, its derivatives and related syntheses can involve C12H14O4 intermediates. ODA is a crucial monomer for high-performance polymers like Kapton[17].

Table 1: Comparison of Selected C12H14O4 Isomers

PropertyDiethyl Phthalate (DEP)Diethyl Terephthalate4-Propenylsyringol (Derivative)
IUPAC Name diethyl benzene-1,2-dicarboxylate[4]diethyl benzene-1,4-dicarboxylate[18]Varies based on exact structure
Molar Mass 222.24 g/mol [1]222.24 g/mol [18]222.24 g/mol
Primary Use Plasticizer, Solvent[5]Polymer intermediateAntioxidant, Monomer[14][15]
Source SyntheticSyntheticLignin depolymerization[13]
Key Feature Ortho-substituted diesterPara-substituted diesterPhenolic hydroxyl, methoxy groups

Analytical Characterization Workflow

Confirming the identity and purity of a specific C12H14O4 isomer is a multi-step process. The choice of technique is driven by the need to unambiguously determine elemental composition, connectivity, and stereochemistry.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Final Confirmation Unknown Unknown Sample (C12H14O4 suspected) HRMS High-Resolution MS (e.g., Orbitrap, TOF) Unknown->HRMS Confirm Exact Mass (222.0892 Da) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) HRMS->NMR Propose Connectivity FTIR FTIR Spectroscopy HRMS->FTIR Identify Functional Groups (e.g., C=O, C-O) DB Database Comparison (NIST, PubChem) NMR->DB Compare Spectra FTIR->DB Confirm Structure Confirmed DB->Confirm Match Found

Sources

4-PBA vs. Methoxycarbonyl Derivatives: A Technical Guide to Pharmacokinetic Optimization & Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylbutyric Acid (4-PBA) is a clinically approved chemical chaperone and Histone Deacetylase (HDAC) inhibitor used for urea cycle disorders and investigated for protein misfolding diseases (ALS, Cystic Fibrosis).[1][2] However, its therapeutic utility is severely limited by poor pharmacokinetics (PK) : it requires massive daily dosages (up to 20g/day) due to rapid metabolism and limited Blood-Brain Barrier (BBB) penetration.

Methoxycarbonyl derivatives (specifically the methyl ester prodrugs of 4-PBA) represent a medicinal chemistry strategy to overcome these limitations. By masking the polar carboxylic acid with a methoxycarbonyl group (


), these derivatives enhance lipophilicity, facilitate passive diffusion across membranes, and act as "Trojan horses" that release the active 4-PBA moiety intracellularly.

This guide analyzes the critical differences between the parent compound and its ester derivatives, focusing on molecular transport, stability, and experimental validation.

Part 1: Chemical & Mechanistic Distinctions

Structural & Physicochemical Properties

The fundamental difference lies in the terminal functional group. 4-PBA is a carboxylic acid, while the methoxycarbonyl derivative is an ester.

Feature4-PBA (Parent) Methoxycarbonyl Derivative (Prodrug)
Chemical Structure


Functional Group Carboxylic Acid (Ionizable)Methyl Ester (Neutral)
pKa ~4.76 (Ionized at pH 7.4)N/A (Non-ionizable)
LogP (Lipophilicity) ~2.3 (Moderate)~2.9 - 3.5 (High)
Solubility High (as Sodium Salt)Low (Requires DMSO/Ethanol)
BBB Penetration Limited (Requires Transporters)High (Passive Diffusion)
Mechanism of Action: The "Trojan Horse" Strategy

While 4-PBA acts directly as a chaperone, the methoxycarbonyl derivative is pharmacologically inactive until hydrolyzed.

  • 4-PBA (Direct Action):

    • Chaperone Activity: Hydrophobic interaction with exposed regions of misfolded proteins, preventing aggregation.[2]

    • HDAC Inhibition: Fits into the zinc-containing active site of HDACs, promoting histone acetylation.

    • Cell Entry: At physiological pH, 4-PBA is an anion (

      
      ). It relies on Monocarboxylate Transporters (MCTs)  for efficient uptake, which can be saturated.
      
  • Methoxycarbonyl Derivative (Prodrug Action):

    • Entry: The neutral ester crosses the plasma membrane via passive diffusion , bypassing MCT saturation.

    • Activation: Once intracellular, ubiquitous Carboxylesterases (CES1/CES2) hydrolyze the ester bond, liberating active 4-PBA.

    • Accumulation: The regenerated 4-PBA is ionized (trapped) inside the cell, potentially achieving higher local concentrations than direct 4-PBA administration.

Pathway Visualization

The following diagram illustrates the differential cellular entry and activation pathways.

PBA_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) PBA_Ext 4-PBA (Anion) [Charged] MCT MCT Transporter (Saturable) PBA_Ext->MCT Substrate Est_Ext Methoxycarbonyl-PBA [Neutral Ester] Est_Int Methoxycarbonyl-PBA [Prodrug] Est_Ext->Est_Int Rapid Diffusion PBA_Int 4-PBA (Active) [Trapped Anion] MCT->PBA_Int Active Transport Diffusion Passive Diffusion (Non-Saturable) Target1 HDAC Inhibition (Epigenetic Reg) PBA_Int->Target1 Target2 Protein Folding (Chaperone) PBA_Int->Target2 CES Carboxylesterases (Hydrolysis) Est_Int->CES Substrate CES->PBA_Int Activation

Figure 1: Differential cellular uptake mechanisms. 4-PBA relies on saturable transporters, whereas the methoxycarbonyl derivative utilizes passive diffusion before intracellular hydrolysis.

Part 2: Experimental Protocols

As a Senior Scientist, you must validate the "Prodrug" hypothesis before using derivatives in critical assays. The following protocols ensure the derivative is converting as expected.

Protocol 1: Plasma/Cytosol Stability Assay (Esterase Activity)

Objective: Confirm that the methoxycarbonyl derivative releases 4-PBA in a biological matrix.

Materials:

  • Test Compound: Methyl 4-phenylbutyrate (10 mM stock in DMSO).

  • Matrix: Mouse Plasma or S9 Liver Fraction.

  • Internal Standard: Deuterated 4-PBA (

    
    -4-PBA).
    
  • Analysis: LC-MS/MS.

Workflow:

  • Incubation: Spike plasma (100 µL) with the derivative (final conc. 10 µM). Incubate at 37°C.

  • Sampling: At

    
     min, remove 20 µL aliquots.
    
  • Quenching: Immediately add 80 µL ice-cold Acetonitrile containing Internal Standard to precipitate proteins and stop esterase activity.

  • Centrifugation: Spin at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS. Monitor the disappearance of the parent ester (MRM transition specific to ester) and the appearance of 4-PBA (MRM: 163

    
     119).
    

Success Criteria:

  • 
     conversion to 4-PBA within 60 minutes indicates a viable prodrug.
    
  • If conversion is

    
    , the derivative is too stable and will not act as a chaperone unless the ester itself has activity (rare for this class).
    
Protocol 2: Comparative ER Stress Rescue Assay

Objective: Compare the potency of 4-PBA vs. its derivative in preventing Tunicamycin-induced cell death.

Rationale: If the derivative enters cells more efficiently, the


 for rescue should be lower than that of 4-PBA.

Step-by-Step:

  • Seeding: Seed SH-SY5Y (neuroblastoma) cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Pre-treatment: Treat cells with serial dilutions of:

    • Group A: 4-PBA (Sodium Salt) - Range: 0.5 mM to 10 mM.

    • Group B: Methoxycarbonyl-PBA - Range: 0.05 mM to 2 mM.

    • Note: The derivative range is lower due to expected higher potency/toxicity.

  • Stress Induction: After 2 hours of pre-treatment, add Tunicamycin (2 µg/mL) to induce ER stress.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Assess cell viability using CellTiter-Glo (ATP) or MTT assay.

  • Data Analysis: Plot Dose-Response curves. Calculate

    
     for rescue.
    

Expected Result:

  • 4-PBA

    
    : Typically 1–5 mM (High).
    
  • Methoxycarbonyl-PBA

    
    : Typically 0.1–0.5 mM (Improved potency due to uptake).
    

Part 3: Synthesis & Workflow Visualization

For researchers needing to synthesize the derivative in-house, the Fischer Esterification is the standard, high-yield route.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Starting Material: 4-Phenylbutyric Acid (Solid) Step1 Dissolution: Dissolve in Methanol (MeOH) Excess Molar Ratio Start->Step1 Step2 Catalysis: Add H2SO4 (Cat.) or SOCl2 Reflux 2-4 Hours Step1->Step2 Step3 Work-up: Evaporate MeOH -> Dilute w/ EtOAc Wash w/ NaHCO3 (Remove unreacted acid) Step2->Step3 Step4 Purification: Dry (MgSO4) -> Concentrate Vacuum Distillation (if liquid) or Recrystallization Step3->Step4 End Final Product: Methyl 4-phenylbutyrate (Colorless Oil/Solid) Step4->End

Figure 2: Standard synthesis workflow for converting 4-PBA to its methoxycarbonyl derivative (Methyl ester).

References

  • Mechanisms of 4-PBA Action

    • Kolb, P. S., et al. (2015).[3] "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis."[3] International Journal of Biochemistry & Cell Biology.

  • Pharmacokinetics & Prodrug Strategies

    • Tapella, L., et al. (2023). "Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS." Molecules.
  • Derivative Potency Studies (ALS/Neurodegeneration)

    • Azoulay-Ginsburg, S., et al. (2022).[4] "4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro." International Journal of Molecular Sciences.

  • Chemical Chaperone Reviews

    • Mimori, S., et al. (2012).

Sources

Precision Therapeutics: 3-Substituted Phenylbutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Substituted Phenylbutanoic Acid Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The -Chiral Scaffold

In the landscape of small-molecule therapeutics, 3-substituted phenylbutanoic acid analogs represent a privileged scaffold, bridging two distinct but high-value pharmacological classes: GABA-B receptor agonists (e.g., Baclofen) and epigenetic modulators (e.g., HDAC inhibitors).

The structural core—a butanoic acid chain with a phenyl ring at the


-position (C3)—introduces a critical chiral center.[1] Unlike their linear isomer 4-phenylbutyric acid (4-PBA), 3-substituted analogs offer enhanced metabolic stability by impeding 

-oxidation and provide a rigid stereochemical handle for receptor selectivity. This guide dissects the chemical biology, asymmetric synthesis, and validation protocols for this versatile pharmacophore.

Chemical Biology & Structure-Activity Relationships (SAR)

The biological utility of the 3-substituted phenylbutanoic acid skeleton bifurcates based on the substituent at the C4 position (the


-terminus).
Class I: GABA-B Agonists (The Baclofen Series)

When the C4 position is aminated, the molecule mimics


-aminobutyric acid (GABA).
  • Pharmacophore: 4-amino-3-(aryl)butanoic acid.

  • Key Drug: Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).[2]

  • Stereochemistry: Activity resides almost exclusively in the (R)-enantiomer . The (S)-enantiomer is often inactive or acts as a weak antagonist.

  • SAR Insight: The phenyl ring at C3 acts as a lipophilic anchor, fitting into a hydrophobic pocket of the GABA-B receptor. Electron-withdrawing groups (e.g., p-Cl) enhance potency.

Class II: Epigenetic & Metabolic Modulators

When the C4 position remains alkyl or is part of the acid chain (i.e., 3-phenylbutanoic acid itself), the molecule functions as a Histone Deacetylase (HDAC) inhibitor or chemical chaperone.

  • Pharmacophore: 3-substituted-4-phenylbutanoic acid OR 3-phenylbutanoic acid.

  • Mechanism: These short-chain fatty acid derivatives occupy the zinc-binding pocket of HDACs.

  • Metabolic Advantage: Substitution at C3 (e.g., methyl, hydroxyl) sterically hinders mitochondrial

    
    -oxidation, significantly extending the plasma half-life compared to linear 4-PBA.
    
Visualizing the Pharmacological Divergence

SAR_Logic Core 3-Substituted Phenylbutanoic Acid (Scaffold) Sub_Gamma_Amino C4-Amino Substitution (Gamma-Amino Acid) Core->Sub_Gamma_Amino Functionalization Sub_Beta_Alkylation C3-Alkylation/Arylation (Branched Fatty Acid) Core->Sub_Beta_Alkylation Isomerization Target_GABA Target: GABA-B Receptor (CNS Spasticity) Sub_Gamma_Amino->Target_GABA Agonist Binding Target_HDAC Target: HDAC Inhibition (Oncology/Protein Folding) Sub_Beta_Alkylation->Target_HDAC Zn2+ Chelation Ex_Baclofen Example: (R)-Baclofen Target_GABA->Ex_Baclofen Ex_3PBA Example: (R)-3-Phenylbutyric Acid Target_HDAC->Ex_3PBA

Figure 1: Pharmacological divergence of the 3-substituted phenylbutanoic acid scaffold based on C4-substitution.

Expertise: Asymmetric Synthesis Protocol

Objective: Synthesis of (R)-3-Phenylbutanoic Acid with >95% enantiomeric excess (ee).

Causality & Rationale: Traditional resolution of racemates is inefficient (max 50% yield). The industry standard for this scaffold is the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to


-unsaturated esters.
  • Catalyst: Rh(I) complexed with chiral bisphosphine (S)-BINAP.

  • Substrate: Crotonates (e.g., tert-butyl crotonate). The tert-butyl group prevents side reactions and is easily removed.

  • Mechanism: The reaction proceeds via a Rh-aryl species that undergoes enantioselective 1,4-insertion into the olefin.

Step-by-Step Methodology

Reagents:

  • Phenylboronic acid (1.5 equiv)

  • tert-Butyl crotonate (1.0 equiv)

  • [Rh(acac)(C2H4)2] (3 mol%)[3][4]

  • (S)-BINAP (3.3 mol%)

  • Solvent: Dioxane/Water (10:1)

  • Base:

    
     (0.5 equiv)
    

Protocol:

  • Catalyst Formation: In a glovebox or under Argon, dissolve [Rh(acac)(C2H4)2] (7.7 mg, 0.03 mmol) and (S)-BINAP (20.5 mg, 0.033 mmol) in dry dioxane (2 mL). Stir at ambient temperature for 15 min to generate the active chiral cationic Rh-species.

  • Reaction Assembly: Add phenylboronic acid (183 mg, 1.5 mmol), tert-butyl crotonate (142 mg, 1.0 mmol), and

    
     (0.5 mmol).
    
  • Solvent Addition: Add degassed water (0.2 mL) to the dioxane mixture. Note: Water is critical to facilitate the transmetallation step (Boron to Rhodium).

  • Reaction: Heat the sealed vial to 100°C for 5 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (Hexane/EtOAc 10:1) yields (R)-tert-butyl 3-phenylbutanoate.

  • Hydrolysis: Treat the ester with TFA/DCM (1:1) at 0°C for 2 hours to yield the free acid (R)-3-phenylbutanoic acid .

Self-Validation System
  • Conversion Check:

    
     NMR (CDCl3). Look for the disappearance of olefinic protons (5.8–6.9 ppm) and appearance of the C3-methine doublet of quartets (~3.3 ppm).
    
  • Enantiomeric Excess (ee): Chiral HPLC using a Chiralcel OD-H column.

    • Mobile Phase: Hexane/i-PrOH (98:2).

    • Flow Rate: 0.5 mL/min.

    • (R)-isomer typically elutes second. Target >95% ee.

Trustworthiness: Biological Validation (HDAC Assay)

Objective: Quantify the HDAC inhibitory potency of the synthesized analog.

Rationale: 3-substituted phenylbutanoic acids function as "cap-group" modified HDAC inhibitors. A fluorometric activity assay is the most robust method for high-throughput screening, avoiding radioisotopes while providing high sensitivity.

Protocol: Fluorometric HDAC Activity Assay

Materials:

  • Enzyme: HeLa Nuclear Extract (rich in Class I/II HDACs) or recombinant HDAC1.

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin/Peptidase solution.

Workflow:

  • Preparation: Dilute the synthesized (R)-3-phenylbutanoic acid in DMSO to create a 10-point concentration series (e.g., 1 nM to 1 mM).

  • Incubation:

    • Add 10 µL of inhibitor solution to a 96-well black plate.

    • Add 15 µL of diluted HDAC enzyme.

    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Start: Add 25 µL of Fluorogenic Substrate. Incubate at 37°C for 30 minutes.

    • Mechanism: HDAC deacetylates the lysine residue.[5]

  • Development: Add 50 µL of Developer solution containing Trypsin. Incubate for 15 minutes.

    • Mechanism: Trypsin cleaves the deacetylated peptide, releasing the fluorophore (AMC). Acetylated peptides are not cleaved.

  • Measurement: Read Fluorescence at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      

Synthesis Pathway Visualization

Synthesis_Pathway Start Start: tert-Butyl Crotonate + Phenylboronic Acid Reaction Conjugate Addition: 100°C, Dioxane/H2O Mechanism: Transmetallation -> Insertion Start->Reaction Catalyst Catalyst Formation: Rh(acac)(C2H4)2 + (S)-BINAP (Active Rh-Species) Catalyst->Reaction Catalyzes Intermediate Intermediate: (R)-tert-Butyl 3-phenylbutanoate Reaction->Intermediate 5 Hours Hydrolysis Hydrolysis: TFA / DCM Intermediate->Hydrolysis Deprotection Product Final Product: (R)-3-Phenylbutanoic Acid (>95% ee) Hydrolysis->Product Yields

Figure 2: Rhodium-catalyzed asymmetric synthesis of (R)-3-phenylbutanoic acid.

Quantitative Data Summary

Table 1: Comparative Potency of Phenylbutanoic Acid Analogs

CompoundStructureTargetIC50 / KdClinical Status
4-PBA 4-phenylbutyric acidHDAC (Pan)~0.5 - 2 mMFDA Approved (Urea Cycle)
(R)-3-PBA 3-phenylbutanoic acidHDAC / Metabolic~1 - 5 mMInvestigational
(R)-Baclofen 4-amino-3-(4-Cl-Ph)GABA-B Receptor130 nM (Kd)FDA Approved (Spasticity)
(S)-Baclofen 4-amino-3-(4-Cl-Ph)GABA-B Receptor> 100 µMInactive Distomer
Ph-Butenoic 4-phenyl-3-butenoicHDAC~50 µMPreclinical

References

  • Hayashi, T., et al. (2000).

    
    -Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap". Journal of the American Chemical Society.[6] Link
    
  • Miyaura, N. (2005).[7] "Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents". Accounts of Chemical Research. Link

  • Vertex Pharmaceuticals. (2015). "Amidation inhibitors 4-phenyl-3-butenoic acid... are novel HDAC inhibitors". Investigational New Drugs. Link

  • Zu, L., et al. (2007).[8] "Highly enantioselective organocatalytic conjugate addition of nitromethane to

    
    -unsaturated aldehydes: Three-step synthesis of optically active baclofen". Advanced Synthesis & Catalysis. Link
    
  • PubChem. (2025). "3-Phenylbutyric acid Compound Summary". National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Chemoselective Coupling of 4-[3-(Methoxycarbonyl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Objective

This guide details the chemoselective activation and coupling of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid (referred to herein as 4-MPBA ).

The Challenge: 4-MPBA is a bifunctional linker containing two distinct carbonyl centers:

  • A free aliphatic carboxylic acid (C1 of the butanoic tail).

  • A protected aromatic methyl ester (on the phenyl ring).

The Objective: To selectively activate the aliphatic carboxylic acid for amide bond formation with primary or secondary amines, while maintaining the structural integrity of the aromatic methyl ester. The methyl ester is intended to serve as a latent handle for orthogonal deprotection (saponification) in subsequent synthetic steps.

Strategic Reagent Selection

The choice of coupling reagent is dictated by the nucleophilicity of the amine partner and the scale of the reaction.

Comparative Reagent Matrix
Reagent ClassReagentRecommended ForChemoselectivity RiskByproduct Removal
Carbodiimide EDC[1][2]·HCl / HOBt Primary amines, routine synthesis.Low (Mild activation).Excellent (Water soluble urea).
Uronium HATU Sterically hindered amines, anilines.Medium (Requires base; risk of ester hydrolysis if wet).Difficult (Requires acid wash/chromatography).
Phosphonic Anhydride T3P® Scale-up (>10g), low epimerization.[3]Very Low (Non-basic conditions possible).Excellent (Water soluble).[4]
Decision Logic (DOT Visualization)

ReagentSelection Start Select Amine Partner AmineType Is the Amine Hindered or Electron Deficient? Start->AmineType Scale Reaction Scale? AmineType->Scale No (Primary/Reactive) HATU Protocol B: HATU (High Reactivity) AmineType->HATU Yes (Aniline/Secondary) EDC Protocol A: EDC/HOBt (Standard) Scale->EDC Lab Scale (<5g) T3P Protocol C: T3P (Scale-Up) Scale->T3P Process Scale (>5g)

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine reactivity and scale.

Detailed Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling

Best for: Primary alkyl amines, lab-scale synthesis. Mechanism: Formation of an active O-acylisourea intermediate, stabilized by HOBt to prevent N-acylurea rearrangement.

Materials
  • Substrate: 4-MPBA (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Reagent: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve 4-MPBA (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Additives: Add HOBt (1.2 equiv) and stir for 5 minutes until dissolved.

  • Coupling Agent: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.2 equiv) in one portion.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise. Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Amine Addition: Add the amine (1.0 equiv) after 10 minutes of activation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS.

  • Workup (Critical for Purity):

    • Dilute with excess DCM.

    • Wash 1: 1M HCl or 10% Citric Acid (Removes unreacted amine and DIPEA). Do not skip.

    • Wash 2: Saturated NaHCO₃ (Removes unreacted 4-MPBA and HOBt).

    • Wash 3: Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: High-Efficiency HATU Coupling

Best for: Weak nucleophiles (anilines), secondary amines, or valuable substrates. Mechanism: Formation of a highly reactive OAt-active ester.[5]

Materials
  • Substrate: 4-MPBA (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)[6]

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve 4-MPBA (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DMF (0.2 M). Note: Unlike EDC, HATU reactions are often "one-pot" where reagents are mixed simultaneously, but pre-mixing acid and amine is safer for selectivity.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution will typically turn yellow.

  • Reaction: Stir at RT for 1–4 hours. HATU is significantly faster than EDC.

  • Quenching: Add water (5-10 volumes) to precipitate the product (if hydrophobic) or extract with Ethyl Acetate.

  • Purification:

    • Wash the organic layer extensively with 5% LiCl solution (3x). Crucial Step: LiCl removes DMF from the organic layer, preventing oiling out during concentration.

    • Follow with 1M HCl and NaHCO₃ washes as in Protocol A.

Troubleshooting & Optimization

Chemoselectivity Check

The methyl ester on the phenyl ring is generally stable at RT. However, aminolysis (amine attacking the ester) can occur if:

  • The reaction is heated (>50°C).

  • A large excess of primary amine is used (>2.0 equiv).

  • The reaction runs for prolonged periods (>24h) in the presence of strong base.

Validation: Check the 1H NMR of the crude product.

  • Target: Singlet at ~3.9 ppm (Methyl ester) should remain.

  • Target: Triplet/Multiplet at ~2.2 ppm (alpha-protons of butanoic chain) should shift, indicating amide formation.

Reaction Workflow Diagram

Workflow Input 4-MPBA (Acid + Ester) Activate Activation (EDC or HATU) Input->Activate Activate -COOH Coupling Amine Addition (Nucleophilic Attack) Activate->Coupling + R-NH2 Selectivity Chemoselectivity Check (Is Ester Intact?) Coupling->Selectivity Selectivity->Input No (Optimize Temp) Workup Acid/Base Wash (Purification) Selectivity->Workup Yes

Figure 2: Experimental workflow emphasizing the chemoselectivity checkpoint.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Guide: EDC and NHS. Link

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

  • Sigma-Aldrich (Merck). (n.d.). Amide Bond Formation: Coupling Reagents. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8][9][10][11][12] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Note: Precision Hydrolysis – Selective Cleavage of Methyl Esters in Dicarboxylic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective hydrolysis of methyl esters in dicarboxylic acids Content Type: Application Note and Protocol

Abstract & Strategic Overview

The selective hydrolysis of a single methyl ester within a dicarboxylic acid diester (desymmetrization or differentiation) is a pivotal transformation in the synthesis of complex pharmaceutical intermediates, natural products, and dendrimers. While exhaustive saponification is trivial, halting the reaction at the mono-acid stage requires precise kinetic control or molecular recognition.

This guide delineates three distinct methodologies to achieve high-fidelity monohydrolysis:

  • Chemical Desymmetrization (The Niwayama Protocol): Exploits micellar aggregation in aqueous THF to protect the mono-ester intermediate.

  • Enzymatic Resolution (Pig Liver Esterase): Utilizes active-site stereospecificity for chiral desymmetrization of meso-diesters.

  • Steric Differentiation (Controlled Saponification): Leverages steric bulk to kinetically distinguish between non-equivalent ester sites.

Decision Logic for Method Selection

Select the optimal protocol based on your substrate's symmetry and steric environment.

MethodSelection Start Substrate Analysis Symmetry Is the Diester Symmetric? Start->Symmetry Chiral Is the Goal Chiral Desymmetrization? Symmetry->Chiral Yes (e.g., Dimethyl glutarate) Steric Are the Esters Sterically Different? Symmetry->Steric No (e.g., 2-methyl-1,5-diester) PLE Protocol B: Pig Liver Esterase (PLE) (Enzymatic) Chiral->PLE Yes (Create Chiral Center) Niwayama Protocol A: Niwayama Method (NaOH/THF/H2O @ 0°C) Chiral->Niwayama No (Achiral Product) LiOH Protocol C: Steric Differentiation (LiOH/THF/H2O @ -10°C) Steric->LiOH Yes (Primary vs Tertiary) Tin Protocol D: Trimethyltin Hydroxide (Mild/Neutral) Steric->Tin No (Electronic/Sensitive Groups)

Figure 1: Strategic decision tree for selecting hydrolysis conditions.

Critical Mechanistic Insights

The "Micellar Effect" in Symmetric Diesters

Contrary to statistical probability (which predicts a 1:2:1 mixture of diester:monoester:diacid), certain chemical protocols achieve >90% yield of the monoester. Research by Satomi Niwayama established that in specific solvent systems (THF/Water), the initial mono-carboxylate product forms micellar aggregates . The hydrophobic ester tails cluster inward, while the charged carboxylate heads face the aqueous phase, effectively shielding the remaining ester group from further hydroxide attack [1].[1]

Enzymatic Stereocontrol

Pig Liver Esterase (PLE) operates via a "lock and key" mechanism. For meso-diesters, the enzyme's chiral active site binds the substrate in a specific orientation, hydrolyzing only the pro-S or pro-R ester group. This transforms an achiral starting material into a chiral building block with high enantiomeric excess (ee) [2].

Experimental Protocols

Protocol A: Chemical Desymmetrization (Niwayama Method)

Best for: Symmetric diesters (malonates, glutarates, adipates) where achiral mono-acids are desired. Selectivity Source: Aggregation/Solubility.

Reagents:

  • Substrate: Symmetric Dimethyl Diester (1.0 equiv)

  • Solvent: THF (Reagent Grade) and Deionized Water

  • Base: 0.25 M Aqueous NaOH (1.0 - 1.2 equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve the diester (e.g., dimethyl glutarate) in THF. The volume of THF should be sufficient to ensure complete solvation but kept minimal to favor aggregation later (typically 2-4 mL per mmol substrate).

  • Water Addition: Add deionized water to the THF solution. The ratio of THF:Water is critical; a 1:10 to 1:20 v/v ratio is recommended to induce the hydrophobic effect [1].

  • Cooling (Critical): Cool the mixture to 0°C in an ice-water bath.

    • Note: Selectivity drops significantly at room temperature.

  • Base Addition: Add 0.25 M aqueous NaOH (1.05 equiv) dropwise over 5 minutes.

  • Reaction: Stir vigorously at 0°C. Monitor by TLC (stain with Bromocresol Green for acids).

    • Typical Time: 30–60 minutes.[2]

  • Quench & Workup:

    • Concentrate in vacuo to remove THF (keep bath <30°C).

    • Extract the aqueous residue with EtOAc (removes unreacted diester).

    • Acidify the aqueous layer to pH 2–3 with 1 M HCl.

    • Extract the mono-acid product with EtOAc (x3).

    • Dry over Na₂SO₄ and concentrate.

Expected Outcome: >90% Monoester, <5% Diacid.

Protocol B: Enzymatic Resolution (Pig Liver Esterase)

Best for: Creating chiral centers from meso-diesters.[3] Selectivity Source: Enzyme Active Site.[4]

Reagents:

  • Pig Liver Esterase (PLE) (Sigma-Aldrich or similar, crude lyophilized powder)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0 or 8.0)

  • Base for Titration: 1 M NaOH

Step-by-Step Workflow:

  • Suspension: Suspend the diester (1 mmol) in 0.1 M Phosphate Buffer (25 mL, pH 7.0).

    • Tip: If solubility is poor, add <5% acetone or DMSO as a co-solvent.

  • Initiation: Add PLE (typically 10–50 mg/mmol substrate, depending on activity units).

  • pH-Stat Titration: The reaction produces acid, lowering pH. Maintain pH at 7.0 by automatic or manual addition of 1 M NaOH.

    • Endpoint: Stop when exactly 1.0 equivalent of NaOH has been consumed.

  • Termination: Filter the mixture through Celite to remove the enzyme.

  • Workup:

    • Wash the aqueous filtrate with Et₂O (removes unreacted diester).

    • Acidify aqueous layer to pH 2 with 1 M HCl.

    • Extract with EtOAc, dry, and concentrate.

Protocol C: Steric Differentiation (Controlled Saponification)

Best for: Non-symmetric diesters with distinct steric environments (e.g., primary methyl ester vs. tertiary/hindered methyl ester).

Reagents:

  • LiOH[5]·H₂O (1.0 equiv)

  • Solvent: THF:MeOH:H₂O (3:1:1)

Step-by-Step Workflow:

  • Setup: Dissolve the mixed diester in THF/MeOH/H₂O.

  • Temperature Control: Cool to -10°C (acetone/ice bath).

    • Rationale: Lower temperatures amplify the kinetic difference between the unhindered and hindered ester sites.

  • Reagent Addition: Add LiOH·H₂O (dissolved in minimum water) slowly.

  • Monitoring: Monitor strictly by HPLC or TLC. The unhindered ester will hydrolyze first.

  • Quench: Quench immediately upon disappearance of starting material with 5% citric acid or 1 M HCl. Do not allow the reaction to linger, as the second ester will eventually hydrolyze.

Comparative Data Analysis

Table 1: Comparison of Hydrolysis Methodologies

FeatureNiwayama ProtocolPig Liver Esterase (PLE)LiOH / Low TempTrimethyltin Hydroxide
Primary Mechanism Micellar AggregationEnzyme StereospecificityKinetic/Steric ControlCoordination/Nucleophilicity
Substrate Type Symmetric DiestersMeso or Prochiral DiestersSterically DifferentiatedSensitive/Complex Substrates
Reaction Time 30–60 min2–24 hours1–4 hours2–12 hours
Selectivity >95% Mono-esterHigh EnantioselectivityModerate to HighHigh Chemoselectivity
Key Constraint Requires 0°C; Specific SolventspH control essential; CostTemperature control criticalToxicity (Tin); Cost

Troubleshooting & "Expert Tips"

  • Solubility Issues (Niwayama Method): If the diester precipitates immediately upon water addition, the micellar effect cannot occur. Add small amounts of acetonitrile to improve initial dispersion, but maintain the high water ratio.

  • Over-Hydrolysis: If diacid forms, reduce the equivalents of base to 0.95. It is easier to separate unreacted diester (neutral organic wash) than diacid (co-extracts with product).

  • Emulsions: In PLE reactions, protein residues can cause emulsions. Use a Celite pad filtration before extraction to mitigate this.

  • Alternative Reagent: For extremely acid/base-sensitive substrates where LiOH fails, use Trimethyltin Hydroxide (Me₃SnOH) in 1,2-dichloroethane (DCE) at 80°C. This reagent is highly selective for methyl esters over t-butyl esters and operates under neutral conditions [3].

References

  • Niwayama, S. (2000).[2][6] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.

  • Ohno, M., et al. (1981). Asymmetric synthesis of chiral diesters by pig liver esterase.[4] Tetrahedron Letters, 22, 2407.

  • Nicolaou, K. C., et al. (2005).[7][8][9] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[9] Angewandte Chemie International Edition, 44(9), 1378–1382.[7][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[3-(Methoxycarbonyl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A specialized resource for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the synthesis of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this and structurally related molecules. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you optimize your synthetic route and improve yields.

The synthesis of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction.[1] This guide will focus on troubleshooting and optimizing this synthetic pathway.

Synthetic Pathway Overview

A logical and widely applicable route for synthesizing 4-[3-(Methoxycarbonyl)phenyl]butanoic acid is the Haworth synthesis, which involves the reaction of an arene with succinic anhydride, followed by reduction.[2][3]

Step 1: Friedel-Crafts Acylation

The synthesis begins with the Friedel-Crafts acylation of methyl benzoate with succinic anhydride.[2][3] This reaction forms a keto-acid intermediate, 4-(3-(methoxycarbonyl)phenyl)-4-oxobutanoic acid.

Step 2: Reduction

The keto group of the intermediate is then reduced to a methylene group to yield the final product. The two most common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[4][5] The choice between these two methods is critical and depends on the stability of the ester group under the reaction conditions.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Part 1: Friedel-Crafts Acylation
FAQ 1: My Friedel-Crafts acylation is giving a low yield. What are the common causes and how can I improve it?

Low yields in Friedel-Crafts acylation can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Cause 1: Inactive Catalyst. Aluminum chloride (AlCl₃) is a highly effective Lewis acid catalyst for this reaction, but it is also extremely sensitive to moisture.[6] Exposure to atmospheric moisture will deactivate the catalyst, significantly reducing the reaction rate and yield.

    • Solution: Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Handle the catalyst in a dry environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Deactivated Aromatic Ring. The methoxycarbonyl group on methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[7][8] This makes the reaction inherently slower than with an activated benzene ring.

    • Solution: While you cannot change the nature of the starting material, you can optimize the reaction conditions. Using a stoichiometric amount or even a slight excess of AlCl₃ can help to drive the reaction forward.[2] Additionally, ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Cause 3: Side Reactions. Friedel-Crafts reactions can sometimes be complicated by side reactions, such as polyacylation or isomerization.[8][9] However, the deactivating nature of the acyl group once attached to the ring makes polyacylation less likely in this specific case.[6][8]

    • Solution: Careful control of the stoichiometry of the reactants is important. Adding the succinic anhydride portion-wise to the mixture of methyl benzoate and AlCl₃ can help to minimize side reactions.

Experimental Protocol: Optimized Friedel-Crafts Acylation
Parameter Value Notes
Reactants Methyl benzoate, Succinic anhydride, Anhydrous AlCl₃Use a 1:1.1:2.2 molar ratio of methyl benzoate:succinic anhydride:AlCl₃.
Solvent Dichloromethane (DCM) or NitrobenzeneNitrobenzene can improve the solubility of the reactants and the AlCl₃ complex.[10]
Temperature 0°C to room temperatureStart the reaction at 0°C and allow it to slowly warm to room temperature.
Reaction Time 12-24 hoursMonitor by TLC until the starting material is consumed.
Work-up Quench with ice/HCl, followed by extraction.This will break down the aluminum complex and move the product into the organic layer.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge flask with anhydrous AlCl3 and solvent B Cool to 0°C A->B C Add methyl benzoate B->C D Slowly add succinic anhydride C->D E Stir at 0°C, then warm to RT D->E F Monitor by TLC E->F G Pour reaction mixture onto ice/HCl F->G H Separate organic layer G->H I Extract aqueous layer with solvent H->I J Combine organic layers, wash, dry, and concentrate I->J

Part 2: Reduction of the Keto-Acid Intermediate
FAQ 2: I am observing hydrolysis of my ester during the reduction step. How can I prevent this?

Ester hydrolysis is a significant concern during the reduction of the keto-acid intermediate. The choice of reduction method is critical to preserving the methoxycarbonyl group.

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[1][11] The strongly acidic conditions required for the Clemmensen reduction are likely to cause hydrolysis of the methyl ester to the corresponding carboxylic acid.[12]

    • Recommendation: The Clemmensen reduction is generally not suitable for substrates with acid-sensitive functional groups like esters.[4]

  • Wolff-Kishner Reduction: This reduction is performed under strongly basic conditions, typically using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent.[5][13] While basic conditions can also lead to ester saponification, modifications to the Wolff-Kishner reduction can mitigate this issue.

    • Recommendation: The Huang-Minlon modification of the Wolff-Kishner reduction is a more practical approach.[14] It involves refluxing the carbonyl compound with hydrazine hydrate and a base, followed by distillation to remove water and drive the reaction to completion at a higher temperature.[14] However, even under these conditions, some ester hydrolysis may occur.

FAQ 3: What is the best strategy to reduce the keto-acid without affecting the ester group?

Given the sensitivity of the ester group to both strongly acidic and basic conditions, a two-step approach is often the most reliable:

  • Perform the Wolff-Kishner reduction on the keto-diacid. Intentionally hydrolyze the ester to the dicarboxylic acid before the reduction. This can be achieved by treating the product of the Friedel-Crafts acylation with aqueous base.

  • Re-esterify the resulting diacid. After the Wolff-Kishner reduction of the keto-diacid, you will have 4-(3-carboxyphenyl)butanoic acid. This can then be selectively mono-esterified at the less hindered carboxylic acid group or fully esterified and then selectively hydrolyzed. A more straightforward approach is to perform a Fischer esterification under carefully controlled conditions to favor mono-esterification.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
Parameter Value Notes
Reactants Keto-acid, Hydrazine hydrate, Potassium hydroxideUse a significant excess of hydrazine and base.
Solvent Diethylene glycolA high-boiling solvent is necessary to reach the required reaction temperature.[15]
Temperature 130-140°C initially, then increase to 190-200°CThe initial lower temperature allows for the formation of the hydrazone. The higher temperature drives the reduction.
Reaction Time 3-5 hoursThe reaction is typically complete once nitrogen evolution ceases.
Work-up Cool, dilute with water, and acidify to precipitate the product.

G cluster_hydrazone Hydrazone Formation cluster_reduction Reduction cluster_isolation Product Isolation A Combine keto-acid, KOH, hydrazine hydrate, and diethylene glycol B Heat to 130-140°C A->B C Remove condenser and allow water to distill off B->C D Increase temperature to 190-200°C C->D E Maintain temperature until gas evolution stops D->E F Cool reaction mixture E->F G Dilute with water F->G H Acidify with HCl to precipitate the product G->H I Filter and wash the solid H->I

Part 3: Purification
FAQ 4: I am having difficulty purifying the final product. What are the best methods?

The purification of dicarboxylic acids and their monoesters can be challenging due to their polarity and potential for mixed solubilities.[16][17]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[17]

    • Solvent Selection: A mixture of solvents is often necessary. For 4-[3-(Methoxycarbonyl)phenyl]butanoic acid, a combination of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes is a good starting point. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used.[17]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be increased as needed.

  • Acid-Base Extraction: This technique can be used to separate the desired dicarboxylic acid from non-acidic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a weak base, such as a saturated sodium bicarbonate solution. The dicarboxylic acid will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure dicarboxylic acid.

    • Filter the solid and wash with cold water.

References

  • US9248381B2, Method of purifying a dicarboxylic acid,
  • Isolation and Recovery of Dicarboxylic Acids, [Link]

  • Clemmensen reduction, Wikipedia, [Link]

  • Clemmensen reduction, University of Calgary, [Link]

  • Clemmensen Reduction, ChemTalk, [Link]

  • WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE, WIPO Patentscope, [Link]

  • CN102958893A, Process for removing, isolating and purifying dicarboxylic acids, Google P
  • Clemmensen Reduction reaction, BYJU'S, [Link]

  • Clemmensen reduction, Annamalai University, [Link]

  • Friedel–Crafts Acylation Reactions Using Esters, ResearchGate, [Link]

  • Wolff–Kishner reduction, Sciencemadness Wiki, [Link]

  • Wolff Kishner reduction mechanism, BYJU'S, [Link]

  • Wolff–Kishner reduction, Wikipedia, [Link]

  • friedel-crafts acylation of benzene, Chemguide, [Link]

  • Friedel–Crafts reaction, Wikipedia, [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions, Chemistry LibreTexts, [Link]

  • How to prepare methyl benzoate from benzene, Quora, [Link]

  • Studies in the friedel-crafts reaction, Indian Academy of Sciences, [Link]

  • Friedel Crafts Acylation And Alkylation Reaction, BYJU'S, [Link]

  • ORGANIC REACTION MECHANISM, SlidePlayer, [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride, Chemistry Stack Exchange, [Link]

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid, Google P
  • EP1404638B1 - Synthesis of 4-phenylbutyric acid, Google P
  • Synthesis of n-butyl esters of the various carboxylic acids with Ph 3..., ResearchGate, [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex, MDPI, [Link]

  • γ-PHENYLBUTYRIC ACID, Organic Syntheses Procedure, [Link]

Sources

Technical Support Center: Purification of Phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization and Purification of Phenylbutanoic Acid Derivatives (e.g., 4-Phenylbutyric Acid) Ticket Type: Technical Guide & Troubleshooting Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Welcome to the Technical Support Center

Subject: Overcoming low-melting point challenges and "oiling out" during purification.

Phenylbutanoic acid derivatives (specifically 4-phenylbutyric acid, 4-PBA ) are critical chemical chaperones and HDAC inhibitors.[1] However, their purification presents a unique paradox: they possess a low melting point (49–52°C) and amphiphilic solubility. This combination frequently leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization, causing significant yield loss and impurity occlusion.[1]

This guide moves beyond standard textbook protocols, utilizing an Acid-Base-Acid (ABA) purification strategy as a pre-cursor to recrystallization to ensure robust purity.[1]

Module 1: Solvent System Selection

The amphiphilic nature of the phenylbutyl chain requires a precise balance between polar and non-polar solvents.

Solvent Compatibility Matrix
Solvent SystemRoleApplication LogicRisk Factor
Water Anti-solvent / SolventHigh Heat (75°C+): Solubilizes 4-PBA.[1] Cool: Precipitates product.High Risk: Oiling out occurs if cooled too fast before nucleation.[1]
Ethanol / Water Solvent PairStandard: Dissolve in min.[1] EtOH, add

to cloud point.
Moderate: Best balance for yield/purity.
Hexane / Ethyl Acetate Solvent PairLipophilic Impurities: Good for removing non-polar byproducts.[1]Low: Good for drying, but lower recovery yields.
NaOH (aq) / Toluene Biphasic Wash Purification Pre-step: Product stays in water (as salt); organics wash into Toluene.[1]None: This is an extraction step, not crystallization.[1]

Module 2: The "Acid-Base-Acid" (ABA) Strategy

Expert Insight: Direct recrystallization of crude phenylbutanoic acid often fails due to colored impurities acting as nucleation inhibitors. The ABA strategy is a self-validating purification loop that removes non-acidic impurities before you attempt to crystallize.

Workflow Diagram: ABA Purification & Recrystallization

ABA_Workflow Start Crude Phenylbutanoic Acid (Solid/Oil) Dissolve Dissolve in 10% NaOH (Forms Sodium Salt) Start->Dissolve Wash Wash with Organic Solvent (DCM or Toluene) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Discard Non-Acidic Impurities) PhaseSep->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Product Layer Charcoal Add Activated Carbon (Stir 15 min, Filter) AqLayer->Charcoal Acidify Acidify with HCl to pH 1-2 (Precipitates Free Acid) Charcoal->Acidify Isolate Filter & Dry Crude Solid Acidify->Isolate Recryst Final Recrystallization (Ethanol/Water) Isolate->Recryst

Figure 1: The Acid-Base-Acid workflow ensures that non-acidic organic impurities are stripped away before the sensitive recrystallization step.

Module 3: Recrystallization Protocol (Standard Operating Procedure)

Prerequisite: Material isolated from Module 2 (ABA Strategy).

  • Preparation: Weigh crude 4-PBA. Place in an Erlenmeyer flask.

  • Dissolution:

    • Add Ethanol (absolute) dropwise while heating to 40–45°C.[1]

    • Critical: Do not exceed 55°C. The MP is ~50°C. If you overheat, you will melt the solid rather than dissolve it, leading to emulsions.

  • Anti-Solvent Addition:

    • Once dissolved, remove from heat.[2]

    • Add warm Water (40°C) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Seeding (The Anti-Oil Step):

    • Add a single seed crystal of pure 4-PBA.[1]

    • Why? This provides a template for the lattice, bypassing the liquid-liquid phase separation (oiling out).

  • Crystallization:

    • Allow to cool to room temperature slowly (wrap flask in foil/towel).

    • Once at RT, move to a fridge (4°C) for 2 hours.

  • Isolation:

    • Vacuum filter.[2][3][4] Wash with cold Water/Ethanol (90:10).

    • Drying: Vacuum dry at 30°C .[1] Warning: Do not oven dry >40°C or the product will melt into a glass.[1]

Module 4: Troubleshooting Center

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom or the solution turns milky/emulsified instead of forming crystals.[2][5][6][7]

Root Cause: The solution temperature is above the saturation temperature but the product's melting point is depressed by impurities or solvent interactions. The system enters a metastable liquid-liquid zone.

Decision Tree: Fixing Oiling Out

OilingOut_Fix Start Oiling Out Detected CheckTemp Is the solution Temp > 50°C? Start->CheckTemp TooHot YES: You are melting the product. Cool to 45°C. CheckTemp->TooHot Yes TempOK NO: Temp is low. Impurity issue. CheckTemp->TempOK No Reheat Reheat to redissolve oil (Add small amount of solvent) TooHot->Reheat TempOK->Reheat Stir Vigorous Stirring? (High shear induces oiling) Reheat->Stir Seed Add Seed Crystal at T = 46-48°C SolventChange Switch Solvent System. Use Hexane/EtOAc. Seed->SolventChange Fails again Stir->Seed No ReduceStir Reduce Stirring Speed. Allow static growth. Stir->ReduceStir Yes ReduceStir->Seed

Figure 2: Logical path to resolve oiling out. Note that temperature control near the melting point (49-52°C) is the critical variable.

FAQ: Common Failures

Q: My product is colored (yellow/brown) even after recrystallization.

  • A: Recrystallization is poor at removing colored polar impurities from this specific matrix.[1]

  • Fix: You must use the ABA strategy (Module 2). During the aqueous phase (Step: AqLayer), add Activated Carbon (Norite) .[1]

  • Safety: Never add carbon to a boiling solution; it will erupt.[1] Add it to the cold basic solution, stir for 15 mins, then filter through Celite before acidifying [1].

Q: I have low yield (<50%).

  • A: Phenylbutanoic acid has significant water solubility (~5.3 g/L at 40°C) [2].[8] If you use too much water as the anti-solvent, you lose product to the mother liquor.

  • Fix: Collect the mother liquor, acidify further (if pH > 2), or extract with Dichloromethane (DCM) to recover the remaining fraction.

Q: The crystals are turning into a solid block during drying.

  • A: You exceeded the melting point (49°C).

  • Fix: Air dry on the filter paper for 2 hours, then use a vacuum desiccator at room temperature . Do not use a heated oven.

References

  • Organic Syntheses. "gamma-Phenylbutyric Acid." Org.[9][10][11] Synth.1935 , 15, 64; Coll.[1] Vol. 2, 569.[9] Link

  • ChemicalBook. "4-Phenylbutyric acid Properties and Solubility."[1] Accessed 2024.[12] Link

  • WIPO Patents. "Purification method of phenylbutyric acid (CN106117045)."[1] Link

  • University of Rochester. "Troubleshooting: Oiling Out in Recrystallization." Chemistry Teaching Labs.[1]Link

Sources

Overcoming steric hindrance in meta-substituted phenyl acids

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Welcome to the Specialty Chemicals Technical Support Center. Subject: Overcoming Steric & Electronic Impediments in Meta-Substituted Benzoic Acids. Ticket ID: META-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

While ortho-substitution is traditionally cited as the primary source of steric hindrance in benzoic acids, meta-substitution presents a unique set of "remote" challenges. Bulky meta-substituents (e.g., -tBu, -CF3, -SF5) can induce significant aggregation, alter solubility profiles, and create "picket fence" steric barriers that impede the approach of large transition metal catalysts or bulky amines. Furthermore, meta-substituents are often electron-withdrawing, deactivating the carbonyl carbon toward nucleophilic attack.

This guide moves beyond standard textbook advice. We do not recommend simply "heating it longer." We provide mechanistic workarounds using Transient Directing Groups (TDGs) for synthesis and Acyl Fluorides for downstream coupling.

Module 1: Synthesis of Difficult Meta-Substituted Acids

User Scenario: I need to install a substituent (aryl, alkyl, or halide) specifically at the meta-position of a benzoic acid, but standard Electrophilic Aromatic Substitution (EAS) is giving me ortho/para mixtures or requires harsh conditions that degrade my substrate.

The Solution: Ligand-Enabled C-H Activation (The "Reach-Around" Effect)

Standard EAS relies on intrinsic electronic bias. To overcome this, you must use catalyst-controlled regioselectivity . The most robust method currently available is the Norbornene-Mediated Catellani-Type Reaction (pioneered by the Yu and Catellani groups).

Mechanism: The reaction uses a palladium catalyst and a norbornene mediator.[1][2] The Pd(II) activates the ortho position first (easier). Norbornene inserts, forming a palladacycle that physically blocks the ortho/para sites and exposes the meta carbon to the incoming electrophile.

Protocol: Meta-Arylation via Transient Mediation
  • Substrate: Phenylacetic acid or Benzoic acid (with appropriate directing group).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: N-Acetyl-protected amino acid (e.g., Ac-Gly-OH) or specialized pyridine ligands.

  • Mediator: Norbornene (NBE) or 2-methoxycarbonylnorbornene.[2]

  • Reagent: Aryl Iodide (coupling partner).

  • Solvent/Temp: HFIP (Hexafluoroisopropanol) or t-Amyl alcohol at 80-100°C.

Troubleshooting Checklist:

Issue Probable Cause Corrective Action
Low Yield (<20%) Catalyst poisoning or poor solubility. Switch solvent to HFIP. The high polarity stabilizes the cationic Pd intermediates.
Ortho-Substitution Norbornene cycle failure. Increase Norbornene loading to 1.5 - 2.0 equiv. Ensure the NBE is fresh (not polymerized).

| Protodecarboxylation | Temperature too high for acid stability. | Add Ag₂CO₃ (1 equiv) to facilitate the oxidative addition step at lower temperatures. |

Visualization: Norbornene-Mediated Meta-Activation

MetaActivation Start Benzoic Acid Substrate OrthoPd Ortho-C-H Activation Start->OrthoPd Pd(OAc)2 Ligand NBE_Insert Norbornene Insertion OrthoPd->NBE_Insert + Norbornene Palladacycle Meta-Exposed Palladacycle NBE_Insert->Palladacycle Steric Relay MetaFunc Meta-Functionalization (Electrophile Attack) Palladacycle->MetaFunc + Ar-I Product Meta-Substituted Product MetaFunc->Product - NBE - Pd(0)

Caption: The "Relay" mechanism where Norbornene blocks the ortho-site, forcing the Palladium catalyst to activate the meta-position.

Module 2: Amide Coupling with Sterically/Electronically Challenged Acids

User Scenario: I have a meta-substituted benzoic acid (e.g., 3-trifluoromethylbenzoic acid or 3-t-butylbenzoic acid) and I cannot get it to couple with a hindered amine using HATU or EDC.

The Root Cause
  • Electronic Deactivation: Meta-EWG groups (CF3, NO2) pull electron density, making the carbonyl carbon more electrophilic, which sounds good, but the resulting active ester (OBt/OAt) becomes unstable and prone to hydrolysis before the amine can attack.

  • Steric Gatekeeping: If you use HATU, the "A" (7-azabenzotriazole) leaving group is bulky. If your meta-substituent is also bulky, you create a crowded transition state that blocks the amine approach.

The Solution: The Acyl Fluoride Method (TFFH/BTFFH)

Switch from Active Esters (HATU) to Acyl Fluorides .

  • Why? The fluoride atom is small (van der Waals radius ~1.47 Å) compared to OBt (~5.0 Å). It creates minimal steric bulk while maintaining high electrophilicity.

  • Stability: Unlike acyl chlorides, acyl fluorides are relatively stable to water and silica gel, allowing for easier handling.

Protocol: In-Situ Acyl Fluoride Coupling
  • Dissolve the meta-substituted acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCM or MeCN.

  • Add Base: DIPEA (3.0 equiv).

  • Add Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (1.1 equiv).

  • Reaction: Stir at 0°C to RT. Conversion is usually complete in <2 hours.

Comparative Data: Coupling Reagent Efficacy Substrate: 3-t-butylbenzoic acid + 2,6-diisopropylaniline (Highly Hindered System)

ReagentConversion (1h)YieldNotes
EDC / HOBt < 10%N.R.Active ester too bulky; amine cannot approach.
HATU 45%38%Slow kinetics; significant hydrolysis byproduct.
SOCl₂ (Acid Chloride) 85%70%Effective, but harsh HCl generation degrades sensitive groups.
TFFH (Acyl Fluoride) > 98% 92% Recommended. Fast, neutral pH, minimal steric clash.
Visualization: Troubleshooting Decision Tree

CouplingLogic Problem Coupling Fails with Meta-Substituted Acid Check1 Is the Amine Hindered? Problem->Check1 Check2 Is the Acid Electron Deficient? Check1->Check2 No Sol_Fluoride **SOLUTION:** Use TFFH or BTFFH (Acyl Fluoride Route) Check1->Sol_Fluoride Yes (e.g., t-butyl amine) Sol_HATU Use HATU/HOAt (Standard High Performance) Check2->Sol_HATU No Sol_T3P Use T3P (Propylphosphonic Anhydride) (Low Epimerization) Check2->Sol_T3P Yes (Moderate) Check2->Sol_Fluoride Yes (Severe/Bulky)

Caption: Decision logic for selecting coupling reagents. TFFH is the "nuclear option" for sterically clashed systems.

Module 3: FAQs (Field-Proven Quick Tips)

Q: My meta-substituted acid has poor solubility in DCM. Can I use DMF with TFFH? A: Yes, but DMF can sometimes compete as a nucleophile. A better alternative for TFFH couplings is NMP (N-methyl-2-pyrrolidone) or a mixture of DCM/THF . If you must use DMF, ensure it is amine-free (freshly distilled or from a sure-seal bottle).

Q: I am trying to do a Suzuki coupling on a meta-chlorobenzoic acid, but the reaction stalls. A: The carboxylic acid moiety can poison Palladium catalysts.

  • Fix 1: Protect the acid as an ester or potassium salt.

  • Fix 2: Use Buchwald's XPhos Pd G4 catalyst. The bulky biaryl ligand creates a "pocket" that accommodates the meta-substitution while preventing catalyst deactivation by the acid group.

Q: Can I isolate the acyl fluoride intermediate? A: Yes. If the in-situ method fails, react your acid with Cyanuric Fluoride (0.33 equiv) and Pyridine in DCM. Perform a quick aqueous workup (ice-cold water). The organic layer contains the acyl fluoride, which can be concentrated and used directly. This removes the TFFH byproducts before adding the amine.

References
  • Acyl Fluorides in Coupling: Due-Hansen, M. E., et al.[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry, 2016, 14 , 430-433.

  • Meta-C-H Activation: Wang, X.-C., et al. "Ligand-Enabled Meta-C–H Activation Using a Transient Mediator."[1] Nature, 2017, 551 , 489–493.

  • General Amide Coupling Guide: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20 , 140–177.

  • TFFH Reagent Info: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society, 1995, 117 , 5401–5402.

Sources

Storage conditions to prevent degradation of ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Conditions to Prevent Degradation of Ester Derivatives

Role: Senior Application Scientist Status: Active Guide [v2.4]

Executive Summary: The Stability Paradox

Ester derivatives (e.g., prodrugs, lipids, certain polymer precursors) present a unique challenge in chemical biology. They are designed to be reactive—often to hydrolyze in vivo to release an active payload—but this very feature makes them fragile in vitro.

As researchers, we often see a purity drop from 99% to 85% not because of a bad synthesis, but due to "silent" degradation during storage. This guide moves beyond basic "store at -20°C" advice to address the mechanistic root causes of ester failure: Hydrolysis , Transesterification , and Thermodynamic Instability .

Troubleshooting Hub: Diagnose Your Issue

Use this section if you are currently observing unexpected results.

Issue 1: "My LC-MS shows a new peak with a mass shift of +14 or -14 Da."
  • Diagnosis: Transesterification .[1][2][3]

    • Mechanism:[4][5][6][7] If you stored an ethyl ester in Methanol, the solvent has attacked the carbonyl carbon, swapping the ethoxy group for a methoxy group (or vice versa). This is a classic "Solvent Trap."

  • Remedial Action:

    • Immediate: Check your solvent. Never store ester stock solutions in protic solvents (Methanol, Ethanol) for long periods.

    • Prevention: Switch to Acetonitrile (ACN) or DMSO for stock solutions. These are aprotic and chemically inert toward esters.

Issue 2: "The compound has lost potency, and the vial smells like vinegar or acid."
  • Diagnosis: Hydrolysis .[4][5][6][8][9]

    • Mechanism:[4][5][6][7] Water (atmospheric moisture or wet solvent) has cleaved the ester bond, releasing the carboxylic acid (often odorous) and the alcohol.

  • Remedial Action:

    • Immediate: Lyophilize immediately if the compound is valuable.

    • Prevention: Store solid powder in a desiccator. For solutions, use anhydrous solvents and store over molecular sieves (3Å or 4Å).

Issue 3: "Purity drops significantly after freeze-thaw cycles."
  • Diagnosis: Condensation-Induced Hydrolysis .

    • Mechanism:[4][5][6][7] When a cold vial is opened before reaching room temperature, atmospheric water condenses inside. This water initiates hydrolysis once the vial is returned to storage.

  • Remedial Action:

    • Protocol: Allow vials to equilibrate to room temperature (approx. 15–30 mins) before opening. Aliquot stocks to single-use vials to avoid repeated cycles.

Visual Logic: The Degradation Decision Tree

The following diagram outlines the logical flow for diagnosing ester instability.

EsterStability Start Start: Purity Loss Observed CheckSolvent Is sample in solution? Start->CheckSolvent CheckType Solvent Type? CheckSolvent->CheckType Yes SolidStorage Solid State Storage CheckSolvent->SolidStorage No (Powder) TransEst Diagnosis: Transesterification (Reaction with alcohol solvent) CheckType->TransEst Methanol/Ethanol CheckWater Is solvent anhydrous? CheckType->CheckWater DMSO/Acetonitrile Hydrolysis Diagnosis: Hydrolysis (Water attack) CheckWater->Hydrolysis No (Wet) TempCheck Temp > -20°C? CheckWater->TempCheck Yes (Dry) SolidStorage->TempCheck ThermalDeg Diagnosis: Thermal Degradation (Arrhenius Kinetics) TempCheck->ThermalDeg Yes Safe Protocol: Re-purify & Store in Desiccator/Inert Gas TempCheck->Safe No

Caption: Diagnostic workflow for identifying the root cause of ester degradation based on storage state and solvent environment.

Technical Deep Dive: Mechanics of Prevention

A. The Solvent Compatibility Matrix

Choosing the right solvent is the single most effective way to prevent degradation.

Solvent ClassExamplesSuitability for EstersRisk Factor
Protic Polar Methanol, Ethanol, WaterCRITICAL FAIL High. Causes Transesterification (alcoholysis) or Hydrolysis.
Aprotic Polar DMSO, DMFExcellent Low. Chemically inert. Note: DMSO is hygroscopic; keep dry.
Aprotic Polar Acetonitrile (ACN)Good Low. Volatile, but chemically stable.
Non-Polar Hexane, ChloroformModerate Medium. Traces of HCl in Chloroform can catalyze acid hydrolysis.
B. Temperature & The Arrhenius Equation

Ester hydrolysis follows pseudo-first-order kinetics. The Arrhenius equation dictates that reaction rates roughly double for every 10°C increase in temperature (


).
  • Implication: Storing an ester at 4°C (Fridge) vs. -20°C (Freezer) is not a trivial difference.

  • Data: A hypothetical ester with a half-life (

    
    ) of 10 days at 25°C will have a 
    
    
    
    of approx. 250 days at -20°C .
  • Directive: Always store esters at -20°C or -80°C for long-term stability.

Standard Operating Procedure (SOP): Reconstitution & Storage

Objective: To create a stock solution of a labile ester derivative with maximum stability.

Materials:

  • Anhydrous DMSO or Acetonitrile (Sure/Seal™ or equivalent grade).

  • Amber glass vials (silanized preferred).

  • Argon or Nitrogen gas line.

Protocol:

  • Equilibration: Remove the solid ester vial from the freezer. Do not open it. Let it sit on the bench for 20 minutes to reach room temperature.

    • Why? Prevents condensation of atmospheric moisture onto the cold powder.

  • Solvation: Add anhydrous DMSO to the vial. Vortex briefly.

    • Why? DMSO is aprotic and prevents transesterification.

  • Aliquot: Immediately split the stock into small, single-use aliquots (e.g., 50 µL).

    • Why? Eliminates freeze-thaw cycles for the bulk stock.

  • Inert Gas Purge: Gently blow a stream of Argon/Nitrogen into the headspace of each vial for 5-10 seconds before capping.

    • Why? Displaces oxygen (prevents oxidation) and atmospheric moisture.

  • Storage: Place aliquots in a light-proof box at -20°C or -80°C.

Visualizing the Hydrolysis Trap

Understanding how water attacks the ester helps in visualizing why pH and steric hindrance matter.

HydrolysisMech Ester Ester (R-CO-OR') TS Tetrahedral Intermediate Ester->TS Nucleophilic Attack Water Water (H2O) Water->TS Nucleophilic Attack Acid Carboxylic Acid (R-COOH) TS->Acid Collapse Alcohol Alcohol (R'-OH) TS->Alcohol Collapse Catalyst Catalyst (H+ or OH-) Catalyst->TS Accelerates

Caption: The hydrolysis pathway. Note that H+ (Acid) and OH- (Base) both catalyze the formation of the transition state, emphasizing the need for neutral pH storage.

Frequently Asked Questions (FAQ)

Q: Can I store my ester in PBS (Phosphate Buffered Saline)? A: Only for short-term experiments (hours). At pH 7.4, esters hydrolyze slowly. If you must use a buffer, Citrate or Acetate buffers (pH 4.0–5.0) often provide better stability than neutral Phosphate buffers, as the hydrolysis rate minimum for many esters is slightly acidic (pH 4-5).

Q: My ester is an oil.[10] Do I need to dissolve it? A: Pure oils are generally more stable than solutions because the "effective concentration" of water is lower. Store the neat oil at -20°C. If you must dissolve it, use the highest concentration possible (saturation is better for stability than dilute solutions).

Q: How do I know if my DMSO is "wet"? A: DMSO is hygroscopic. If your stock solution freezes at 4°C (fridge), it is likely dry (Pure DMSO freezes at 19°C). If it remains liquid in the fridge, it has absorbed significant water. Discard it.

References

  • FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Link

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146. (Fundamental review of hydrolysis kinetics).
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.
  • Simplicio, A. L., et al. (2007). Prodrugs for Amines. Molecules, 13(3), 519-547. Link (Discusses ester prodrug stability challenges).

  • Larsson, L. (1982). The Arrhenius Equation and the Temperature Dependence of Chemical Reaction Rates.[7][11][12] Acta Chemica Scandinavica. (Foundational kinetics).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-[3-(Methoxycarbonyl)phenyl]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

4-[3-(Methoxycarbonyl)phenyl]butanoic acid is a bifunctional intermediate often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and complex drug linkers.[1] Its structure features a meta-substituted benzene ring connecting a methyl ester and a butyric acid tail.

For researchers in drug development, the critical analytical challenge is not just "seeing peaks," but validating regiochemistry (distinguishing meta from para isomers) and ensuring end-group integrity (acid vs. ester hydrolysis).[1][2]

This guide compares the spectral performance of this molecule in CDCl₃ vs. DMSO-d₆ and provides a definitive framework for distinguishing it from its structural isomers.

Structural Breakdown[1]
  • Formula: C₁₂H₁₄O₄[1]

  • MW: 222.24 g/mol [1]

  • Key Moieties:

    • Aromatic Core: Meta-disubstituted benzene.

    • Aliphatic Tether: Propyl chain terminating in a carboxylic acid.

    • Reporter Group: Methyl ester (singlet).

Theoretical Assignment & Prediction Strategy

To analyze this spectrum, we deconstruct the molecule into three magnetically distinct zones. The following diagram illustrates the assignment logic flow.

NMR_Assignment_Flow Start Molecule Structure Zone1 Zone 1: Aliphatic Chain (High Field) Start->Zone1 Zone2 Zone 2: Reporter Group (Mid Field) Start->Zone2 Zone3 Zone 3: Aromatic Region (Low Field) Start->Zone3 A1 Alpha to COOH ~2.3 ppm (t) Zone1->A1 A2 Beta CH2 ~1.9 ppm (m) Zone1->A2 A3 Benzylic CH2 ~2.7 ppm (t) Zone1->A3 R1 Methoxy (-OCH3) ~3.9 ppm (s) Zone2->R1 Ar1 H-2 (Isolated) ~7.8-7.9 ppm (s) Zone3->Ar1 Ar2 H-4 (Ortho to Ester) ~7.9 ppm (d) Zone3->Ar2 Ar3 H-5/H-6 (Shielded) ~7.3-7.4 ppm (m) Zone3->Ar3

Figure 1: Logical flow for assigning protons based on electronic environments. Note the distinct separation between the aliphatic chain and the aromatic core.[1]

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the visibility of the carboxylic acid proton and the resolution of the aromatic region.[1]

Performance Data Table
FeatureChloroform-d (CDCl₃) DMSO-d₆ Application Scientist Verdict
-COOH Proton Invisible / Broad Often exchanges with trace water or broadens into baseline.Visible (~12.0 ppm) Appears as a broad singlet.[1] Crucial for confirming acid integrity.DMSO-d₆ is superior for confirming the free acid.
-OCH₃ (Ester) Sharp Singlet (~3.90 ppm) High resolution.[1]Sharp Singlet (~3.85 ppm) Slightly shielded relative to CDCl₃.[1]Tie ; both solvents resolve this well.
Water Artifact ~1.56 ppm Can overlap with the central methylene (beta-CH₂) quintet.~3.33 ppm Clear of the aliphatic region but can obscure impurities.CDCl₃ is riskier if the sample is "wet" due to overlap with the ~1.9 ppm region.
Aromatic Resolution High Excellent dispersion of the meta-substitution pattern.Moderate Viscosity of DMSO can cause slight line broadening.CDCl₃ preferred for fine splitting analysis.
Recommendation
  • For Routine Purity (QC): Use DMSO-d₆ .[1] The ability to integrate the carboxylic acid proton (1H) against the methyl ester (3H) provides an immediate check for hydrolysis or esterification byproducts.[1]

  • For Structural Characterization: Use CDCl₃ . The lower viscosity provides sharper coupling constants (

    
    -values) necessary to resolve the meta-coupling (
    
    
    
    Hz).[1]

Comparative Analysis: Isomeric Distinction (Meta vs. Para)

A common synthetic impurity is the para-substituted isomer (from non-selective Friedel-Crafts or oxidation precursors). Distinguishing meta (target) from para (impurity) is critical.

The Symmetry Test[1]
  • Meta-Isomer (Target): Lacks a plane of symmetry.[1]

    • Result: 4 distinct aromatic signals (or 2 distinct groups of 2).

    • Key Feature: A distinct singlet-like peak (H-2) isolated between the ester and alkyl chain.

  • Para-Isomer (Impurity): Possesses a C2 axis of symmetry.[1]

    • Result: An AA'BB' system appearing as two "roofed" doublets.

    • Key Feature: No singlet in the aromatic region.

Isomer_Comparison cluster_0 Target: Meta-Isomer cluster_1 Alternative: Para-Isomer M_Pattern Pattern: Asymmetric (ABCD or AB2C) M_Signal Key Signal: Isolated Singlet (H-2) ~7.9 ppm M_Pattern->M_Signal M_Result Passes QC M_Signal->M_Result P_Pattern Pattern: Symmetric (AA'BB') P_Signal Key Signal: Two Doublets (No Singlet) P_Pattern->P_Signal P_Result Fails QC P_Signal->P_Result

Figure 2: Decision tree for distinguishing the target meta-isomer from the common para-isomer impurity.

Detailed Experimental Protocol

This protocol is designed for a 600 MHz spectrometer to ensure resolution of the aromatic meta-coupling, though 400 MHz is sufficient for identity confirmation.[2]

Materials
  • Analyte: ~5-10 mg of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid.[1]

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation (The "Homogeneity Rule"):

    • Weigh 5-10 mg of solid into a clean vial (not directly into the tube to avoid static clinging to walls).

    • Add 0.6 mL DMSO-d₆.

    • Critical Step: Sonicate for 30 seconds. Even if it looks dissolved, micro-particulates can ruin shimming.[1][2]

    • Transfer to the NMR tube using a glass pasteur pipette filtered through a small cotton plug if any turbidity remains.

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° (to prevent saturation of the slow-relaxing aromatic protons).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The aromatic protons and the carboxylic acid proton have long T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the aromatic region relative to the aliphatic chain.[1]

    • Scans (NS): 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm (to catch the COOH peak).

  • Processing & Validation (Self-Check):

    • Phasing: Apply manual phasing. Ensure the COOH peak (broad) does not dip below the baseline.[1]

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).

    • Integration Reference: Set the Methoxy singlet (~3.85 ppm) to exactly 3.00 .

    • Validation Check:

      • Aliphatic Benzylic Triplet (~2.7 ppm) must integrate to 2.0 ± 0.1 .[1]

      • Aromatic region must sum to 4.0 ± 0.2 .

      • If Aromatic integral < 3.8, increase D1 (Relaxation Delay) and re-run.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for additivity rules and chemical shift prediction).

  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2] Link[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3452 (Methyl benzoate) & SDBS No. 1245 (Phenylbutanoic acid).[1] Link[1]

  • Abraham, R. J., & Mobli, M. (2008).[1][2] "1H Chemical Shifts in NMR: Part 23—The Effect of Dimethyl Sulphoxide versus Chloroform Solvent." Magnetic Resonance in Chemistry, 46(1), 38-48.[1][2] (Source for solvent effect data). Link[1]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Methyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Drug Development Scientists, Analytical Chemists Focus: Structural Elucidation, Isomer Differentiation, and Mechanistic Pathways

Executive Summary

In pharmacokinetic profiling and impurity analysis, distinguishing methyl benzoate metabolites from their structural isomers (ortho-substituted derivatives) or homologs (ethyl esters) is critical. While Methyl Benzoate (


) follows a predictable fragmentation pathway dominated by 

-cleavage, its behavior diverges significantly from "alternative" structures that possess accessible hydrogen atoms for rearrangement.

This guide provides a comparative analysis of Methyl Benzoate against its primary structural confounds: Ortho-substituted isomers and Ethyl homologs . By understanding the specific mechanistic divergences—specifically the Ortho Effect and McLafferty Rearrangement —researchers can definitively identify these moieties in complex biological matrices.

Part 1: Mechanistic Foundations (The Standard)

The fragmentation of unsubstituted Methyl Benzoate under Electron Ionization (EI, 70 eV) is driven by charge localization on the carbonyl oxygen, followed by radical site initiation.

1.1 The Primary Pathway:

-Cleavage

The molecular ion (


, m/z 136) undergoes homolytic cleavage at the bond adjacent to the carbonyl group (

-cleavage). This results in the loss of a methoxy radical (

, 31 Da) and the formation of the stable benzoyl cation (base peak).
  • Step 1:

    
     (m/z 136) 
    
    
    
    
    
    (m/z 105) +
    
    
  • Step 2: The benzoyl cation loses carbon monoxide (CO, 28 Da) to form the phenyl cation.

  • Step 3:

    
     (m/z 105) 
    
    
    
    
    
    (m/z 77) +
    
    
1.2 Visualization of Standard Fragmentation

The following diagram illustrates the baseline fragmentation pathway for Methyl Benzoate.

MethylBenzoateFrag M_Ion Molecular Ion (M+) m/z 136 [Ph-COOCH3]+. Benzoyl Benzoyl Cation m/z 105 [Ph-CO]+ M_Ion->Benzoyl - OCH3 (31 Da) Alpha Cleavage Phenyl Phenyl Cation m/z 77 [C6H5]+ Benzoyl->Phenyl - CO (28 Da) Inductive Cleavage Cyclo Cyclopentadienyl m/z 51 [C4H3]+ Phenyl->Cyclo - C2H2 (26 Da) Ring Fragmentation

Figure 1: Standard fragmentation pathway of Methyl Benzoate showing the characteristic transition from m/z 136 to the base peak 105.

Part 2: Comparative Analysis (The Alternatives)

In drug development, a "methyl benzoate" signal must often be distinguished from metabolic isomers or synthetic byproducts. We compare the standard profile against two critical alternatives.

Comparison A: Methyl Benzoate vs. Ortho-Substituted Isomers (The Ortho Effect)

The Challenge: Distinguishing Methyl Benzoate from isomers like Methyl 2-methylbenzoate (Methyl o-toluate). Both have similar molecular weights and aromaticity, but their fragmentation rules differ due to steric proximity.

The Mechanism:

  • Methyl Benzoate (Meta/Para): Lacks accessible hydrogens near the carbonyl. fragmentation is strictly

    
    -cleavage (Loss of 
    
    
    
    ).
  • Ortho-Alternative: Possesses a hydrogen on the

    
    -carbon of the ortho-substituent. This allows a 1,5-hydrogen shift  to the carbonyl oxygen, followed by the elimination of a neutral alcohol molecule (Methanol, 32 Da) rather than a radical. This is the classic "Ortho Effect."
    

Data Comparison:

FeatureMethyl Benzoate (Standard)Methyl 2-methylbenzoate (Alternative)Diagnostic Significance
Molecular Ion m/z 136m/z 150Different MW, but homologous series.
Primary Loss

Da (

)

Da (

)
Critical Differentiator
Resulting Ion m/z 105 (Benzoyl cation)m/z 118 (Ketene ion)Ortho-isomers show strong

Base Peak m/z 105m/z 118 or 91Shift in base peak confirms ortho-substitution.

Visualization of the Ortho Effect:

OrthoEffect Ortho_M Methyl 2-methylbenzoate (M+) m/z 150 Intermediate Distonic Ion Intermediate (H-Transfer) Ortho_M->Intermediate 1,5-Hydride Shift (Ortho Effect) Ketene Ketene Ion [M-MeOH]+ m/z 118 Intermediate->Ketene - CH3OH (32 Da) Neutral Loss Tropylium Tropylium Ion m/z 91 Ketene->Tropylium - CO (28 Da)

Figure 2: The Ortho Effect mechanism. Note the loss of neutral methanol (32 Da) which is absent in standard methyl benzoate fragmentation.

Comparison B: Methyl vs. Ethyl Benzoate (Homolog Differentiation)

The Challenge: Differentiating methyl esters from ethyl esters (often formed via transesterification in ethanolic solvents).

The Mechanism:

  • Methyl Benzoate: Cannot undergo McLafferty rearrangement because it lacks

    
    -hydrogens relative to the carbonyl oxygen (the alkyl group is only 
    
    
    
    ).
  • Ethyl Benzoate (Alternative): Possesses

    
    -hydrogens on the alkoxy chain. While not a classic 
    
    
    
    -H McLafferty, ethyl esters undergo a specific Hydrogen Rearrangement involving the transfer of a
    
    
    -hydrogen to the carbonyl oxygen, eliminating ethylene (
    
    
    ) and yielding the Benzoic Acid radical cation (m/z 122).

Data Comparison:

FeatureMethyl BenzoateEthyl BenzoateDiagnostic Significance
Molecular Ion m/z 136m/z 150MW +14 Da (Homolog).
McLafferty-like Ion Absent Present (m/z 122) Diagnostic for ethyl/propyl chains.
Mechanism Simple CleavageH-Rearrangement + Cleavagem/z 122 confirms ethyl ester.
Base Peak m/z 105m/z 105Both converge to Benzoyl cation eventually.
Part 3: Experimental Protocol (Self-Validating)

To reproduce these fragmentation patterns for validation, follow this GC-MS protocol. This workflow includes a "System Suitability" step to ensure the ion source is chemically clean, preventing "ghost" peaks from previous runs (e.g., ester exchange).

1. Sample Preparation:

  • Solvent: Dilute standard to 100 µg/mL in Dichloromethane (DCM). Note: Avoid Methanol or Ethanol to prevent transesterification in the injector port.

  • Vial: Silanized glass vials to prevent acid-catalyzed hydrolysis.

2. GC-MS Parameters (Agilent/Thermo Standard):

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Transfer Line: 280°C.

  • Ion Source: EI Mode, 230°C, 70 eV .

  • Scan Range: m/z 40–350.

3. Validation Criteria (The "Trust" Check):

  • Criterion A: The ratio of m/z 105 to m/z 77 for Methyl Benzoate must be approximately 1.5 - 2.0 : 1.

  • Criterion B: For Ortho-isomers, the peak at

    
     must be 
    
    
    
    relative abundance. If absent, suspect Meta/Para isomer.
  • Criterion C: Check m/z 122. If present (>5%), the sample is contaminated with Ethyl Benzoate.

Part 4: References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl Benzoate. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives.[3][4][5][6] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.[3] Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry - Fragmentation Patterns: Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

Sources

Comparative Guide: FTIR Analysis of Ester vs. Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbonyl Challenge

In pharmaceutical development, distinguishing between carboxylic acids and esters is a critical routine task. Whether you are synthesizing a prodrug ester to improve bioavailability or monitoring the hydrolysis of an active pharmaceutical ingredient (API), the ability to rapidly differentiate these groups using Fourier Transform Infrared (FTIR) spectroscopy is essential.

While both functional groups share a strong carbonyl (C=O) absorption, they possess distinct spectral "fingerprints" driven by their electronic environments and intermolecular forces.[1] This guide moves beyond basic textbook definitions to provide a robust, mechanism-based approach for identifying these groups in complex matrices.

Mechanistic Theory: Why the Peaks Shift

To interpret the spectra accurately, one must understand the underlying vibrational mechanics. The primary differentiator is Hydrogen Bonding .

Carboxylic Acids: The Dimer Effect

In condensed phases (solid or liquid), carboxylic acids rarely exist as monomers.[2][3] They form stable, cyclic dimers held together by strong hydrogen bonds.

  • Effect on O-H: The hydrogen bond weakens the O-H bond spring constant, causing the absorption to broaden significantly and shift to lower energy (wavenumbers).

  • Effect on C=O: The hydrogen bonding pulls electron density away from the carbonyl, lengthening the bond and lowering its vibrational frequency compared to a free monomer.

Esters: Dipole-Dipole Interactions

Esters lack a hydrogen bond donor. Their intermolecular forces are dominated by weaker dipole-dipole interactions.

  • Effect on C=O: Without the strong "pull" of a hydrogen bond donor, the C=O bond remains tighter and stiffer, typically vibrating at a higher frequency than the acid dimer.

  • The "Rule of Three": Esters are often characterized by a pattern of three strong peaks: one C=O stretch and two distinct C-O stretches (C-C(=O)-O and O-C-C) [1].[1]

Detailed Spectral Comparison

The following table summarizes the diagnostic regions. Note that "wavenumber" values are approximate and dependent on conjugation and ring strain.

Table 1: Diagnostic Peak Assignments
Spectral RegionVibrational ModeCarboxylic Acid (Dimer)Ester (Saturated)Key Differentiator
High Frequency (3600–2500 cm⁻¹)O-H Stretch 3300–2500 cm⁻¹ Very broad, "messy" band.[3][4][5] Often overlaps C-H stretches.[2]Absent Clean baseline (unless alcohol impurities exist).The "Bearded" Peak: Acids show a massive, broad trough; Esters do not.
Carbonyl (1760–1690 cm⁻¹)C=O[4][6] Stretch 1725–1700 cm⁻¹ Lower frequency due to H-bonding.1750–1735 cm⁻¹ Higher frequency, sharper peak.[7]Esters generally appear ~20–30 cm⁻¹ higher than acid dimers.
Fingerprint (1300–1000 cm⁻¹)C-O Stretch 1320–1210 cm⁻¹ Single strong band (C-O-H).1300–1000 cm⁻¹ Two distinct strong bands (The "Rule of Two").[1][8]Esters show two distinct C-O bands; Acids typically show one strong C-O coupled with O-H bend.[7]

Critical Insight: Conjugation (e.g., benzoic acid vs. methyl benzoate) lowers the C=O frequency for both groups by ~20–30 cm⁻¹, but the relative difference between them remains.

Experimental Protocol: Monitoring Esterification

Scenario: Monitoring the conversion of Benzoic Acid to Methyl Benzoate. Technique: Attenuated Total Reflectance (ATR) FTIR.[8][9]

Methodology
  • Crystal Preparation: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum shows no residual peaks (especially at 3300 cm⁻¹ from moisture).

  • Background Collection: Acquire a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric water and CO₂.

  • Sample Application:

    • Reactant (Acid):[10] Place solid benzoic acid on the crystal. Apply high pressure to ensure contact.

    • Product (Ester): Place a drop of the liquid reaction mixture (or purified oil) on the crystal.

  • Acquisition: Collect sample spectra (sample scan).[8]

  • Processing: Apply baseline correction if necessary.

Decision Logic for Interpretation

Use the following logic flow to interpret the resulting spectra and confirm conversion.

SpectralLogic Start Input Spectrum CheckOH Check 3300-2500 cm⁻¹ Region Start->CheckOH BroadPeak Is there a broad, strong 'trough' overlapping C-H? CheckOH->BroadPeak CheckCO Check Carbonyl (C=O) Position BroadPeak->CheckCO No (Clean Baseline) AcidPath High Probability: Carboxylic Acid BroadPeak->AcidPath Yes (H-Bonding) CheckCO->AcidPath < 1720 cm⁻¹ (If OH was ambiguous) EsterPath High Probability: Ester CheckCO->EsterPath > 1735 cm⁻¹ (Saturated) Confirm Confirmation Step: Check C-O Region (1300-1000) EsterPath->Confirm FinalEster CONFIRMED ESTER Confirm->FinalEster Two distinct bands

Figure 1: Logical decision tree for distinguishing Carboxylic Acids from Esters based on spectral features.

Case Study: Reaction Monitoring Data

When converting a carboxylic acid to an ester (Esterification), the spectral transformation is dramatic. The following data points track the reaction progress [2].

Reaction Stage3300–2500 cm⁻¹ (OH)1700–1750 cm⁻¹ (C=O)1300–1000 cm⁻¹ (C-O)Status
T=0 (Start) Strong, Broad ~1715 cm⁻¹ (Broad)Single band ~1290 cm⁻¹100% Acid
T=30 min Medium IntensityDoublet (1715 & 1740)Mixed bands~50% Conversion
T=End Absent (Baseline flat)~1740 cm⁻¹ (Sharp) Two bands (1240, 1050) 100% Ester
Visualizing the Workflow

The following diagram outlines the experimental workflow for monitoring this transformation.

EsterificationWorkflow Reactants Reactants (Acid + Alcohol) Sampling Sampling (Aliquot at T=x) Reactants->Sampling Catalyst Added ATR ATR-FTIR Acquisition Sampling->ATR Analysis Peak Analysis ATR->Analysis Decision Complete? Analysis->Decision Ratio C=O(ester)/C=O(acid) Decision->Sampling Ratio < 98% (Continue Heating) Stop Quench Reaction Decision->Stop Ratio > 98%

Figure 2: Iterative workflow for monitoring esterification progress using ATR-FTIR.

Common Pitfalls & Troubleshooting

  • Wet KBr Pellets (False Positives): If using KBr pellets instead of ATR, hygroscopic KBr absorbs water. This creates a broad O-H peak at 3400 cm⁻¹, which can be mistaken for a carboxylic acid O-H. Solution: Always dry KBr or use ATR.

  • Carboxylate Salts: If the acid is neutralized (e.g., Sodium Benzoate), the C=O peak disappears entirely and is replaced by two bands (asymmetric/symmetric carboxylate stretches) at 1650–1550 cm⁻¹ and ~1400 cm⁻¹. Do not confuse this with an ester loss.[5]

  • Conjugation Shifts: An aromatic ester (like Methyl Benzoate) may have a C=O stretch near 1720 cm⁻¹, overlapping with where a non-conjugated acid might appear. Solution: Always look for the "Bearded" O-H peak to confirm the acid.

References

  • Spectroscopy Online. (2018). The C=O[1][3][4][5][8][10][11][12][13] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Pillar of Drug Efficacy

In the intricate journey of drug development, every molecule matters. Carboxylic acid intermediates are foundational building blocks, pivotal scaffolds upon which the final Active Pharmaceutical Ingredient (API) is constructed. Their purity is not a mere quality control metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[] Impurities introduced at this early stage, such as unreacted starting materials, by-products, or degradation products, can propagate through the synthetic route, potentially leading to final APIs that fail to meet stringent regulatory standards.[][2][3] This guide provides an in-depth comparison of the core analytical techniques used to validate the purity of these crucial intermediates, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: More Than Just a Single Peak

Carboxylic acids, while ubiquitous, present unique analytical challenges. Their inherent polarity can lead to poor chromatographic peak shape (tailing) on traditional reversed-phase columns. Furthermore, many simple carboxylic acids lack strong UV chromophores, making detection and quantification by standard HPLC-UV methods difficult.[4] The potential impurity profile is diverse, stemming from various synthetic pathways like the oxidation of primary alcohols or the hydrolysis of nitriles and esters.[5][][7] Common impurities can include:

  • Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[2][8]

  • Inorganic Impurities: Reagents, ligands, catalysts, and inorganic salts.[2][8]

  • Residual Solvents: Organic or inorganic liquids used during synthesis.[2][8]

A robust analytical strategy, therefore, cannot rely on a single technique. It must employ a multi-faceted, orthogonal approach to build a comprehensive purity profile.

The Four Pillars of Purity Validation

A self-validating purity assessment is built on four complementary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis. Each provides a unique and critical piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR, particularly ¹H NMR, is arguably the most powerful tool for structural elucidation and purity assessment. Its fundamental principle—that the signal intensity is directly proportional to the number of nuclei—makes it an inherently quantitative technique (qNMR) without the need for identical reference standards for every impurity.[9][10][11]

Causality Behind Experimental Choices: We use ¹H NMR because protons are present in nearly all organic molecules, and their chemical environment provides a detailed map of the molecule's structure.[10] A known amount of a certified internal standard is added to a precisely weighed sample. By comparing the integral of a specific analyte proton signal to the integral of a standard's proton signal, we can calculate the absolute purity of the intermediate.[10][12]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

  • Preparation of Internal Standard Stock: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to create a stock solution of known concentration. The choice of solvent is critical to ensure both the analyte and standard are fully dissolved.[10]

  • Sample Preparation: Accurately weigh the carboxylic acid intermediate (approx. 10-20 mg) into an NMR tube.

  • Addition of Standard: Using a calibrated pipette, add a precise volume of the internal standard stock solution to the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key Parameter Rationale:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard. This is critical to ensure complete relaxation of all protons, making the signal integrals directly proportional to the molar quantities. A typical starting point is 30 seconds.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio (S/N > 150:1) for accurate integration.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Calculation: Calculate the purity using the following formula[10]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately Weigh Carboxylic Acid C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Acquire 1H Spectrum (Set d1 ≥ 5*T1) C->D E Phase & Baseline Correction D->E F Integrate Analyte & Standard Signals E->F G Calculate Purity F->G H Purity Report G->H Final Purity Value

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is the workhorse for purity analysis in the pharmaceutical industry, excelling at separating an API from its impurities.[13][14] For carboxylic acids, reverse-phase HPLC (RP-HPLC) is most common. The method's trustworthiness is established through a rigorous validation process and confirmed before each run with a System Suitability Test (SST).[15][16]

Causality Behind Experimental Choices: The goal of the HPLC method is to achieve baseline separation between the main compound and all potential impurities. The choice of column (e.g., C18) and mobile phase is dictated by the polarity of the carboxylic acid. A gradient elution (where the mobile phase composition is changed over time) is often necessary to elute both polar and non-polar impurities in a single run.[17][18] An acidic modifier (e.g., formic acid or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, which is essential for obtaining sharp, symmetrical peaks and ensuring good retention on the non-polar stationary phase.

Experimental Protocol: RP-HPLC for Impurity Profiling

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/DAD at 210 nm (or an appropriate wavelength if the molecule has a stronger chromophore).

  • System Suitability Test (SST): Before sample analysis, inject a standard solution containing the main compound and known impurities. This is a self-validating step. Per USP <621>, key parameters must be met[16][17][19][20]:

    • Resolution (Rs): Must be > 2.0 between the main peak and the closest eluting impurity.

    • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

    • Precision (%RSD): The relative standard deviation for ≥5 replicate injections should be ≤ 2.0%.

  • Sample Analysis: Prepare the carboxylic acid intermediate sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a known concentration (e.g., 1 mg/mL). Inject and run the gradient program.

  • Data Analysis: Identify and quantify impurities based on their retention time and peak area relative to the main compound (Area % method). Impurities should be reported according to ICH Q3A(R2) thresholds (e.g., reporting threshold >0.05%).[2][3][21]

HPLC_Workflow cluster_prep Method Setup cluster_sst System Suitability Test (SST) cluster_analysis Sample Analysis A Prepare Mobile Phases & Sample B Equilibrate HPLC System A->B C Inject SST Standard B->C D Verify Resolution, Tailing, Precision C->D E System Pass? D->E E->B No F Inject Sample E->F Yes G Acquire Chromatogram F->G H Integrate Peaks & Calculate Area % G->H I Impurity Report H->I Final Purity Profile

Caption: Self-validating workflow for HPLC purity analysis.

Mass Spectrometry (MS): Unmasking Unknowns

While HPLC separates impurities, MS identifies them.[22] When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[23][24] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide a highly accurate mass measurement of an impurity, allowing for the confident determination of its elemental formula.[25]

Causality Behind Experimental Choices: LC-MS is employed because it provides molecular weight information for every peak separated by the HPLC, confirming the identity of known impurities and enabling the structural elucidation of unknown ones.[13][25] Tandem MS (MS/MS) experiments can fragment an impurity ion, providing structural fragments that act like a fingerprint, further aiding in its identification.[24] This is crucial for meeting regulatory expectations for identifying any impurity above the identification threshold.[3]

Elemental Analysis: The Fundamental Check

Elemental analysis (or CHNS analysis) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound.[26][27] It serves as a fundamental, macroscopic check of purity.

Causality Behind Experimental Choices: This technique is truly orthogonal to chromatographic methods. While HPLC might show 100% purity if an impurity co-elutes with the main peak, elemental analysis will reveal a discrepancy between the measured elemental composition and the theoretical values calculated from the compound's molecular formula.[28] A significant deviation signals the presence of an impurity (e.g., an inorganic salt or an unresolved organic impurity with a different elemental composition).[26]

Data Presentation: Comparative Summary of Techniques

TechniquePrincipleStrengthsWeaknessesPrimary Role
qNMR Signal intensity is proportional to the number of nuclei.Absolute quantification without specific impurity standards; provides structural information.Lower sensitivity than HPLC; requires pure internal standard; can be complex for overlapping signals.Structural confirmation and absolute purity assay.
HPLC-UV/DAD Differential partitioning between mobile and stationary phases.High sensitivity and resolving power; robust and widely used for quantification.Requires a chromophore for detection; relative quantification (Area %); risk of co-eluting peaks.Separation and relative quantification of impurities.
LC-MS Separation by HPLC, detection by mass-to-charge ratio.High sensitivity and specificity; provides molecular weight of impurities for identification.Response can be non-linear; complex matrix can cause ion suppression.Identification of known and unknown impurities.
Elemental Analysis Combustion of sample and detection of resulting gases.Provides fundamental elemental composition; orthogonal to chromatography.Does not identify or quantify individual impurities; requires relatively pure sample for meaningful results.Confirmation of elemental composition and detection of non-chromatophoric or inorganic impurities.

The Orthogonal Validation Strategy: A Mandate for Confidence

No single analytical method is infallible. An orthogonal approach, using techniques with different principles of measurement, is essential for a comprehensive and trustworthy purity assessment.[29][30] For example, an impurity that co-elutes with the main API peak in a C18-based HPLC method (primary method) might be easily separated using a column with a different selectivity, like a phenyl-hexyl or pentafluorophenyl (PFP) phase (orthogonal method).[28]

This strategy ensures that the purity value is not an artifact of a single method's limitations. The combination of qNMR (for absolute purity), HPLC (for impurity separation), LC-MS (for impurity identification), and Elemental Analysis (for elemental composition) creates a self-validating system that provides a high degree of confidence in the purity of the carboxylic acid intermediate.

Orthogonal_Validation center Intermediate Purity NMR qNMR (Absolute Purity, Structure) center->NMR Confirms Assay HPLC HPLC (Separation, Relative Purity) center->HPLC Profiles Impurities MS LC-MS (Impurity ID) center->MS Identifies Impurities EA Elemental Analysis (Composition) center->EA Confirms Formula NMR->HPLC Orthogonal Check HPLC->EA Orthogonal Check

Caption: The orthogonal approach to purity validation.

Conclusion

Validating the purity of carboxylic acid intermediates is a foundational activity in ensuring the quality and safety of pharmaceuticals. A scientifically sound approach moves beyond simple peak-area percentages and embraces a holistic, orthogonal strategy. By integrating the structural insights of NMR, the separation power of HPLC, the identification capabilities of MS, and the fundamental check of elemental analysis, researchers and drug development professionals can build a robust, self-validating data package. This multi-pillar approach not only satisfies regulatory requirements but, more importantly, builds unshakable confidence in the quality of these essential molecular building blocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.